Olprinone hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTBMBAQRAOAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045813 | |
| Record name | Olprinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119615-63-3 | |
| Record name | Olprinone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119615-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olprinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119615633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olprinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olprinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLPRINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18B658J56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Olprinone Hydrochloride in Cardiac Myocytes
Introduction
This compound is a potent and selective phosphodiesterase III (PDE3) inhibitor used in the clinical setting for the short-term management of acute heart failure, particularly in patients who have undergone cardiac surgery.[1][2][3] Its therapeutic efficacy stems from its dual positive inotropic and vasodilatory effects, which enhance myocardial contractility while reducing cardiac workload.[1][2][4] This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on cardiac myocytes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Selective Phosphodiesterase III Inhibition
The primary molecular target of olprinone in cardiac myocytes is phosphodiesterase type III (PDE3), a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By selectively inhibiting PDE3, olprinone prevents the breakdown of cAMP, leading to its accumulation within the cardiomyocyte.[3][5] This selectivity is crucial, as different PDE isoforms are responsible for regulating distinct signaling pathways. The PDE3A isoform is predominantly responsible for modulating contractility in the heart.[7]
Quantitative Data: Inhibitory Potency of Olprinone
The selectivity of olprinone for PDE3 over other PDE isoforms has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.
| Phosphodiesterase Isoform | IC50 (μM) |
| PDE1 | 150 |
| PDE2 | 100 |
| PDE3 | 0.35 |
| PDE4 | 14 |
| Data sourced from MedchemExpress.[8] |
This data clearly demonstrates that olprinone is significantly more potent at inhibiting PDE3 compared to other major PDE isoforms found in the cardiovascular system, underpinning its specific mechanism of action.
Signaling Pathway in Cardiac Myocytes
The elevation of intracellular cAMP concentration triggers a cascade of downstream signaling events, primarily mediated by the activation of Protein Kinase A (PKA).
-
PDE3 Inhibition: Olprinone binds to and inhibits the catalytic activity of the PDE3 enzyme.
-
cAMP Accumulation: The inhibition of PDE3 leads to a localized increase in the concentration of cAMP.
-
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate various target proteins.
-
Phosphorylation of Key Substrates: Activated PKA phosphorylates several crucial proteins involved in excitation-contraction coupling:
-
L-type Calcium Channels (LTCC): Phosphorylation of LTCCs on the sarcolemma increases their probability of opening, leading to an enhanced influx of calcium (Ca2+) into the cell during the plateau phase of the action potential.[2][4]
-
Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, accelerating the reuptake of Ca2+ into the sarcoplasmic reticulum (SR).
-
Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).
-
These coordinated phosphorylation events result in a larger and faster intracellular Ca2+ transient, leading to a more forceful contraction (positive inotropy) and a quicker relaxation phase (lusitropy).[9]
Caption: Olprinone inhibits PDE3, increasing cAMP and activating PKA.
Effects on Hemodynamics and Cardiac Performance
Studies in conscious pigs with pacing-induced heart failure demonstrated the significant effects of olprinone on key cardiac performance indicators.
| Parameter | Dose of Olprinone (μg/kg/min) | Maximal Change (%) |
| Cardiac Output (CO) | 3.0 | +40.0 ± 10.8 |
| Stroke Volume (SV) | 3.0 | +25.6 ± 6.9 |
| LV dP/dtmax | 3.0 | +43.9 ± 11.2 |
| Left Arterial Pressure (LAP) | 3.0 | -35.9 ± 7.3 |
| Systemic Vascular Resistance (SVR) | 3.0 | -27.9 ± 4.8 |
| Data adapted from a study on conscious pigs with heart failure.[10] |
These results highlight olprinone's ability to improve ventricular function by increasing contractility (↑ LV dP/dtmax) and reducing both preload (↓ LAP) and afterload (↓ SVR).[10]
Experimental Protocols
The characterization of olprinone's mechanism of action relies on a suite of specialized experimental techniques.
1. Phosphodiesterase (PDE) Activity Assay
-
Objective: To quantify the inhibitory effect of olprinone on PDE3 activity.
-
Methodology (Fluorescence Polarization Assay): [11][12]
-
Reaction Setup: Recombinant human PDE3A enzyme is incubated in a reaction buffer containing a fluorescein-labeled cAMP substrate (cAMP-FAM).
-
Inhibitor Addition: Varying concentrations of olprinone are added to the reaction wells. A control group with no inhibitor is included.
-
Incubation: The reaction is incubated at room temperature to allow for enzymatic degradation of cAMP-FAM.
-
Detection: A phosphate-binding agent is added. This agent binds to the phosphate group of the hydrolyzed substrate (AMP-FAM), forming a large, slow-rotating complex.
-
Measurement: A microplate reader measures fluorescence polarization. Low polarization indicates a small, rapidly rotating molecule (uncleaved cAMP-FAM), signifying PDE inhibition. High polarization indicates the large complex, signifying PDE activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the olprinone concentration.
-
Caption: Workflow for a fluorescence polarization-based PDE activity assay.
2. Intracellular cAMP Measurement
-
Objective: To measure the change in cAMP levels in cardiac myocytes following olprinone treatment.
-
Methodology (Competitive ELISA): [13][14]
-
Cell Culture and Treatment: Isolated adult rat ventricular myocytes or cultured cardiomyocytes are treated with olprinone for a specified duration.
-
Cell Lysis: The cells are lysed to release intracellular contents, including cAMP.
-
Assay Plate: The cell lysate is added to a microtiter plate pre-coated with an anti-cAMP antibody.
-
Competition: A known amount of enzyme-linked cAMP (e.g., cAMP-Alkaline Phosphatase conjugate) is added to the wells. The cAMP from the cell lysate competes with the enzyme-linked cAMP for binding to the antibody.
-
Washing and Substrate Addition: The plate is washed to remove unbound reagents. A chemiluminescent or colorimetric substrate is added, which is converted by the bound enzyme.
-
Signal Detection: The resulting signal (luminescence or absorbance) is measured. The signal intensity is inversely proportional to the amount of cAMP in the cell lysate.
-
Quantification: A standard curve is generated using known concentrations of cAMP to determine the absolute concentration in the samples.
-
3. Intracellular Ca2+ Transient Measurement
-
Objective: To visualize and quantify the effect of olprinone on the amplitude and kinetics of Ca2+ transients in single cardiomyocytes.
-
Methodology (Fluorescent Ca2+ Indicators): [15][16][17][18]
-
Cell Loading: Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye in the cytosol.
-
Perfusion and Stimulation: The loaded cell is placed on the stage of an inverted microscope equipped for fluorescence imaging and is continuously superfused with a physiological salt solution. The myocyte is field-stimulated with platinum electrodes to elicit regular contractions.
-
Drug Application: After recording baseline Ca2+ transients, the superfusion solution is switched to one containing olprinone.
-
Image Acquisition: The cell is excited with light of the appropriate wavelength, and the emitted fluorescence is captured by a high-speed camera or a photomultiplier tube.
-
Data Analysis: Custom software is used to analyze the recorded fluorescence intensity over time. The fluorescence signal (F) is typically normalized to the baseline fluorescence (F0) to yield the F/F0 ratio. Key parameters are extracted from the transient waveform, including:
-
Peak amplitude (systolic Ca2+)
-
Time to peak
-
Transient duration at 50% and 90% decay
-
Decay rate (tau), reflecting SERCA2a activity.
-
-
Caption: Experimental workflow for measuring intracellular Ca²⁺ transients.
4. Myofilament Ca2+ Sensitivity Assay
-
Objective: To determine if olprinone directly alters the sensitivity of the contractile apparatus to Ca2+.
-
Methodology (Skinned Fiber Technique): [19][20][21][22]
-
Fiber Preparation: Small bundles of cardiac muscle fibers (trabeculae) or single myocytes are "skinned" by treating them with a detergent (e.g., Triton X-100). This process permeabilizes the cell membranes, removing intracellular Ca2+ handling mechanisms but leaving the myofilaments intact and functional.
-
Experimental Setup: The skinned fiber is attached between a force transducer and a motor arm to control its length.
-
Activating Solutions: The fiber is sequentially bathed in a series of solutions with precisely buffered free Ca2+ concentrations (expressed as pCa, where pCa = -log[Ca2+]).
-
Force Measurement: The steady-state isometric force generated by the fiber is measured at each pCa level, from a fully relaxing solution (high pCa) to a maximally activating solution (low pCa).
-
Drug Effect: The entire procedure is repeated in the presence of olprinone and activated PKA to assess any direct effects on the force-pCa relationship.
-
Data Analysis: The force generated at each pCa is normalized to the maximum force. A sigmoidal curve is fitted to the data, and the pCa50 (the pCa at which 50% of maximal force is produced) is determined. A leftward shift in the curve (increased pCa50) indicates Ca2+ sensitization, while a rightward shift indicates desensitization.
-
The mechanism of action of this compound in cardiac myocytes is centered on its selective inhibition of phosphodiesterase III. This leads to an increase in intracellular cAMP, activation of PKA, and subsequent phosphorylation of key proteins involved in calcium handling. The resulting enhancement of Ca2+ influx and sarcoplasmic reticulum Ca2+ reuptake collectively augment myocardial contractility and improve relaxation, providing the mechanistic basis for its therapeutic use in acute heart failure. The detailed experimental protocols outlined provide a framework for the continued investigation of olprinone and the development of novel cardiotonic agents.
References
- 1. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]
- 3. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 10. Effects of a new cardiotonic phosphodiesterase III inhibitor, olprinone, on cardiohemodynamics and plasma hormones in conscious pigs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Quantitation of Intracellular cAMP [bio-protocol.org]
- 14. Quantify cAMP by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 15. ahajournals.org [ahajournals.org]
- 16. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 17. Research Portal [scholarship.libraries.rutgers.edu]
- 18. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Methods for assessing cardiac myofilament calcium sensitivity [frontiersin.org]
- 20. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for assessing cardiac myofilament calcium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Myofilament Calcium Sensitivity: Role in Regulation of In vivo Cardiac Contraction and Relaxation [frontiersin.org]
Olprinone Hydrochloride: A Technical Guide to a Selective PDE3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olprinone hydrochloride is a potent and selective phosphodiesterase 3 (PDE3) inhibitor characterized by its significant positive inotropic and vasodilatory effects.[1][2][3] This dual action makes it a valuable agent in the management of acute heart failure, particularly in postoperative settings.[4][5] By preventing the degradation of cyclic adenosine monophosphate (cAMP), olprinone enhances cardiac contractility and promotes vascular smooth muscle relaxation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, detailed experimental protocols, and key signaling pathways.
Introduction
Olprinone is a pyridinone derivative that selectively inhibits the PDE3 isozyme.[1][3] This inhibition leads to an accumulation of intracellular cAMP in cardiomyocytes and vascular smooth muscle cells, resulting in increased cardiac output and reduced systemic vascular resistance.[6] Marketed in Japan since 1996, it is primarily used for the short-term treatment of acute heart failure.[7] This document serves as a technical resource for researchers and professionals involved in cardiovascular drug discovery and development, offering in-depth information on the scientific and technical aspects of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the PDE3 enzyme. PDE3 is responsible for the hydrolysis of cAMP, a critical second messenger in cellular signaling.
-
In Cardiac Myocytes: Increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced reuptake into the sarcoplasmic reticulum, respectively, resulting in a stronger myocardial contraction (positive inotropic effect).[8]
-
In Vascular Smooth Muscle Cells: In contrast to its effect in the heart, elevated cAMP in vascular smooth muscle cells leads to the inhibition of myosin light chain kinase (MLCK).[9] This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation.[9]
This dual mechanism of action allows olprinone to improve cardiac function by both increasing the heart's pumping ability and reducing the afterload against which it has to work.
Signaling Pathway in Cardiac Myocytes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systematic review and meta-analysis of the efficacy of olprinone and MEFV gene in treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olprinone - Wikipedia [en.wikipedia.org]
- 8. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
The In Vivo Pharmacokinetics and Metabolism of Olprinone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olprinone hydrochloride is a potent and selective phosphodiesterase III (PDE3) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), Olprinone exerts positive inotropic and vasodilatory effects, making it a valuable therapeutic agent in the management of acute heart failure.[1][2] A thorough understanding of its pharmacokinetics and metabolism is crucial for its safe and effective clinical use, as well as for the development of novel PDE3 inhibitors. This technical guide provides an in-depth overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, based on available scientific literature.
Pharmacokinetics
The pharmacokinetic profile of Olprinone has been characterized in healthy volunteers and in patients undergoing cardiac surgery. The plasma concentration of Olprinone is best described by a two-compartment model following intravenous administration.[1][3]
Pharmacokinetic Parameters in Healthy Male Volunteers
A study involving healthy male volunteers who received a single continuous infusion of Olprinone provided the following key pharmacokinetic parameters.
| Parameter | Value | Unit | Reference |
| Total Clearance (CL) | 7.37 | mL/minute/kg | [1][3] |
| Volume of Distribution (Central Compartment, Vc) | 134 | mL/kg | [1][3] |
| Intercompartmental Clearance (Q) | 7.75 | mL/minute/kg | [1][3] |
| Volume of Distribution (Peripheral Compartment, Vp) | 275 | mL/kg | [1][3] |
| Half-life (alpha phase) | 5.4 | minutes | [3] |
| Half-life (beta phase) | 57.7 | minutes | [3] |
Pharmacokinetic Parameters in Patients Undergoing Cardiac Surgery
In patients undergoing cardiac surgery with cardiopulmonary bypass, the pharmacokinetic parameters of Olprinone were also investigated.
| Parameter | Value | Unit | Reference |
| Clearance (CL) | 7.13 | mL/minute/kg | [3] |
| Volume of Distribution (Vd) | 802 | mL/kg | [3] |
| Elimination Half-life (t½) | 97.1 | minutes |
Metabolism
The primary route of metabolism for Olprinone is through hepatic biotransformation.
Metabolic Pathway
Olprinone is metabolized in the liver via phase II conjugation, specifically through glucuronidation, to form a glucuronide conjugate.[3] This process increases the water solubility of the compound, facilitating its excretion. While it is known that the drug undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) enzyme responsible for this reaction has not been identified in the reviewed literature. Furthermore, the precise location of glucuronide conjugation on the Olprinone molecule has not been definitively determined.
Excretion
The primary route of elimination for Olprinone and its metabolite is via the kidneys. The glucuronide conjugate is excreted in the urine.
Experimental Protocols
Determination of Olprinone in Plasma
A common analytical method for the quantification of Olprinone in plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Detailed Steps:
-
Sample Collection: Whole blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation.
-
Internal Standard: An internal standard is added to the plasma samples to ensure accuracy and precision during sample preparation and analysis.
-
Liquid-Liquid Extraction: Olprinone and the internal standard are extracted from the plasma matrix using an organic solvent.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution.
-
HPLC Separation: The reconstituted sample is injected into an HPLC system equipped with a suitable column to separate Olprinone from other plasma components.
-
MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of Olprinone and the internal standard.
Signaling Pathway
Olprinone's therapeutic effects are mediated through the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Conclusion
This compound exhibits a predictable pharmacokinetic profile, characterized by a two-compartment model and hepatic metabolism primarily through glucuronidation. Its elimination is mainly renal. The analytical methods for its quantification in biological matrices are well-established. While the primary metabolic pathway is known, further research is warranted to identify the specific UGT enzymes involved and to fully elucidate the structure of its glucuronide metabolite. This detailed understanding will further aid in optimizing its therapeutic use and in the development of future drugs in its class.
References
- 1. Population pharmacokinetics of olprinone in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of rapid and high-throughput LC-MS/MS method for quantification of olprinone in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Olprinone Hydrochloride: From Bench to Bedside
An In-depth Technical Guide on the Discovery and Development of a Key Phosphodiesterase III Inhibitor
Olprinone hydrochloride, a potent and selective phosphodiesterase III (PDE3) inhibitor, has carved a niche in the management of acute heart failure. This technical guide provides a comprehensive overview of its discovery, development, and the scientific journey that established its therapeutic utility. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, preclinical pharmacology, and clinical evidence that underpin its use.
Discovery and Synthesis: A Tale of a Novel Scaffold
The quest for new inotropic agents with vasodilatory properties led researchers to explore various heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold emerged as a promising starting point. While the specific details of the initial high-throughput screening and lead identification for olprinone are not extensively published, the development likely stemmed from systematic modifications of this core structure to optimize potency and selectivity for PDE3.
Several synthetic routes for olprinone (designated as E-1020 during development) have been reported. A common pathway involves the initial synthesis of the imidazo[1,2-a]pyridine core, followed by the construction of the substituted pyridone ring.
Synthesis Workflow:
Mechanism of Action: Targeting the cAMP Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, olprinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.
In the heart, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling. This leads to an increased influx of calcium into the cardiomyocytes, resulting in enhanced myocardial contractility (positive inotropic effect).
In vascular smooth muscle, increased cAMP levels also activate PKA, which leads to the phosphorylation of myosin light chain kinase. This inhibits the contraction of smooth muscle, resulting in vasodilation. This dual action of positive inotropy and vasodilation is a hallmark of PDE3 inhibitors.
Signaling Pathway of this compound:
Preclinical Pharmacology
In Vitro Studies
The inhibitory activity of olprinone against various phosphodiesterase isozymes was a critical step in its characterization.
Table 1: In Vitro PDE Inhibitory Activity of Olprinone
| PDE Isozyme | IC50 (µM) |
| PDE1 | 150 |
| PDE2 | 100 |
| PDE3 | 0.35 |
| PDE4 | 14 |
| Data compiled from publicly available sources.[1][2] |
These results demonstrate the high selectivity of olprinone for PDE3.
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
A common method for assessing PDE inhibition is a radioisotope-based assay.
Workflow for a typical PDE Inhibition Assay:
In Vivo Studies
Preclinical studies in various animal models were crucial to establish the in vivo efficacy and safety profile of olprinone.
Animal Models of Heart Failure:
Commonly used large animal models to induce heart failure for preclinical testing include:
-
Pacing-induced heart failure: Rapid ventricular pacing over several weeks leads to cardiac remodeling and impaired function.
-
Ischemia-reperfusion models: Ligation of a coronary artery followed by reperfusion mimics myocardial infarction and subsequent heart failure.
Experimental Protocol: Hemodynamic Assessment in a Canine Model of Heart Failure (General Protocol)
-
Animal Model: Anesthetized dogs with heart failure induced by rapid ventricular pacing.
-
Instrumentation: Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration. A Swan-Ganz catheter is inserted into the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. A catheter is also placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt).
-
Drug Administration: this compound is administered intravenously as a bolus followed by a continuous infusion.
-
Hemodynamic Monitoring: Key parameters such as heart rate, mean arterial pressure, cardiac index, pulmonary arterial pressure, and left ventricular dP/dt are continuously recorded.
Table 2: Hemodynamic Effects of Olprinone in a Canine Model of Heart Failure
| Parameter | Change with Olprinone |
| Heart Rate | Slight Increase |
| Mean Arterial Pressure | Slight Decrease |
| Cardiac Index | Significant Increase |
| Systemic Vascular Resistance | Significant Decrease |
| Left Ventricular dP/dt max | Significant Increase |
| Qualitative summary based on published preclinical data. |
Clinical Development
Following promising preclinical results, this compound entered clinical trials to evaluate its safety and efficacy in humans.
Pharmacokinetics in Humans
Pharmacokinetic studies were conducted in healthy volunteers and patients to understand the absorption, distribution, metabolism, and excretion of olprinone.
Table 3: Population Pharmacokinetic Parameters of Olprinone in Healthy Male Volunteers
| Parameter | Value (per kg body weight) |
| Total Clearance (CL) | 7.37 mL/minute/kg |
| Volume of Central Compartment (V1) | 134 mL/kg |
| Intercompartmental Clearance (Q) | 7.75 mL/minute/kg |
| Volume of Peripheral Compartment (V2) | 275 mL/kg |
| Elimination Half-life (t1/2β) | ~58 minutes |
| Data from a study in healthy male volunteers.[3] |
Clinical Trials in Acute Heart Failure
Clinical trials have demonstrated the efficacy of olprinone in patients with acute heart failure. A study involving patients undergoing coronary artery bypass grafting showed that olprinone administration led to a significant increase in cardiac index and a decrease in systemic vascular resistance, facilitating weaning from cardiopulmonary bypass.[4]
Table 4: Hemodynamic Effects of Olprinone in Patients After Coronary Artery Bypass Grafting
| Parameter | Olprinone Group (Change) | Control Group (Change) |
| Cardiac Index | Significantly Higher | Lower |
| Systemic Vascular Resistance | Significantly Lower | Higher |
| Blood Lactic Acid | Significantly Lower | Higher |
| Qualitative summary of findings from a clinical trial.[4] |
Clinical Trial Protocol: A Phase I study of Olprinone for Low Central Venous Pressure Management during Hepatectomy (Illustrative Example)
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT) of olprinone during hepatectomy.
-
Design: 3+3 cohort dose-escalation study.
-
Intervention: Intraoperative administration of olprinone.
-
Primary Endpoints: MTD and DLT.
-
Secondary Endpoints: Trends in central venous pressure and circulatory dynamics.
This ongoing trial highlights the exploration of olprinone in new therapeutic areas.[5]
Conclusion
The development of this compound represents a successful example of targeted drug discovery. From the identification of a promising chemical scaffold to the elucidation of its mechanism of action and confirmation of its clinical efficacy, the journey of olprinone underscores the rigorous process of modern drug development. Its selective PDE3 inhibition provides a valuable therapeutic option for the management of acute heart failure, offering both inotropic support and vasodilation. Ongoing research continues to explore the full therapeutic potential of this important cardiovascular drug.
References
- 1. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Animal models for screening agents useful in Heart Failure | PPTX [slideshare.net]
- 5. content.abcam.com [content.abcam.com]
Olprinone Hydrochloride: A Technical Guide to its Inotropic and Vasodilatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Olprinone hydrochloride is a selective phosphodiesterase III (PDE3) inhibitor recognized for its dual therapeutic actions: positive inotropy and vasodilation.[1][2] This technical guide provides an in-depth analysis of the pharmacological properties of olprinone, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action: PDE3 Inhibition
Olprinone's primary molecular target is the phosphodiesterase type III enzyme. By selectively inhibiting PDE3, olprinone prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within cardiac and vascular smooth muscle cells.[3][4] This elevation in intracellular cAMP is the central event that triggers the distinct physiological responses in these tissues.
The signaling cascade initiated by olprinone is bifurcated, leading to positive inotropic effects in the heart and vasodilatory effects in the vasculature.
Inotropic Effect in Cardiomyocytes
In cardiac muscle cells, the increase in cAMP activates Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins involved in excitation-contraction coupling. A primary target is the L-type calcium channel, and its phosphorylation enhances calcium (Ca2+) influx into the cell during an action potential.[4] This surge in intracellular calcium increases the contractility of the myocardial fibers, resulting in a positive inotropic effect.[3]
Vasodilatory Effect in Vascular Smooth Muscle
In vascular smooth muscle cells, the elevated cAMP levels also lead to PKA activation. However, the downstream effects differ from those in cardiomyocytes. PKA activation in these cells leads to the inhibition of myosin light chain kinase (MLCK). MLCK is essential for the phosphorylation of myosin, a critical step for muscle contraction. By inhibiting MLCK, olprinone effectively uncouples the calcium signal from the contractile machinery, leading to smooth muscle relaxation and vasodilation.[5] This results in a reduction of both preload and afterload on the heart.[4]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various preclinical and clinical studies.
Table 1: Inotropic Effects of this compound
| Parameter | Model | Dose/Concentration | Observed Effect | Reference |
| Cardiac Output (CO) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↑ 40.0 ± 10.8% | [6] |
| Stroke Volume (SV) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↑ 25.6 ± 6.9% | [6] |
| LV dP/dt(max) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↑ 43.9 ± 11.2% | [6] |
| Cardiac Index (CI) | Human (Post-Cardiac Surgery) | Effective Plasma Conc: 40-60 ng/mL | Emax: 3.39 L/min/m² | [7] |
| Cardiac Index (CI) | Human (Subarachnoid Hemorrhage) | 10 µg/kg bolus + 0.2 µg/kg/min | Significant Increase | [8] |
| Cardiac Output (CO) | Dogs (Ischemia-Reperfusion) | Not Specified | Significantly High | [9] |
Table 2: Vasodilatory Effects of this compound
| Parameter | Model | Dose/Concentration | Observed Effect | Reference |
| Systemic Vascular Resistance (SVR) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↓ 27.9 ± 4.8% | [6] |
| Left Arterial Pressure (LAP) | Conscious Pigs (Heart Failure) | 3.0 µg/kg/min | ↓ 35.9 ± 7.3% | [6] |
| Systemic Vascular Resistance Index (SVRI) | Human (Post-Cardiac Surgery) | Effective Plasma Conc: 40-60 ng/mL | Emax: 2795.8 dynes·sec·m⁻²·cm⁻⁵ | [7] |
| Systemic Vascular Resistance Index (SVRI) | Dogs (Ischemia-Reperfusion) | Not Specified | Significantly Low | [9] |
| Mean Aortic Pressure | Dogs (Hypoxic Pulmonary Hypertension) | 100 µg/kg | Significant Decrease | [10] |
| Pulmonary Vascular Resistance | Dogs (Hypoxic Pulmonary Hypertension) | 100 µg/kg | Significant Decrease | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inotropic and vasodilatory agents. Below are representative protocols derived from published studies on olprinone.
In Vitro Vasodilation Assessment in Isolated Rabbit Coronary Artery
This protocol is designed to measure the direct effect of olprinone on vascular smooth muscle relaxation.
-
Tissue Preparation :
-
Male Japan White albino rabbits are anesthetized with pentobarbitone sodium (40 mg/kg, i.v.) and exsanguinated.[11]
-
The heart is excised and placed in Krebs solution. The distal segment of the left circumflex coronary artery is dissected.[11]
-
The artery is cut into a strip (approx. 1 mm long, 0.15 mm wide), and the endothelium is removed by gentle rubbing.[11]
-
-
Experimental Setup :
-
The arterial strip is mounted horizontally in a 0.3 ml chamber and superfused with oxygenated Krebs solution at 4 ml/min.[11]
-
One end of the strip is pinned down, and the other is attached to a strain gauge transducer to measure isometric force.[11]
-
Resting tension is adjusted to achieve a maximum contraction in response to 80 mM K+.[11]
-
-
Measurement :
-
Contraction is induced in the arterial strip using an agent like acetylcholine (ACh).
-
Olprinone is added to the superfusion solution in increasing concentrations.
-
The resulting relaxation (decrease in isometric force) is recorded and used to calculate an EC50 value.[11]
-
In Vivo Hemodynamic Assessment in a Canine Model of Heart Failure
This protocol evaluates the integrated inotropic and vasodilatory effects of olprinone in a large animal model of cardiac dysfunction.
-
Model Induction :
-
Instrumentation and Monitoring :
-
Anesthetized dogs are instrumented for hemodynamic monitoring. A continuous cardiac output/oximetry thermodilution catheter (e.g., Swan-Ganz) is inserted via a jugular vein.[7]
-
Parameters such as cardiac index (CI), systemic vascular resistance index (SVRI), heart rate, and mean aortic pressure are continuously recorded.[7][10]
-
-
Drug Administration and Data Collection :
-
A baseline hemodynamic profile is established.
-
Olprinone is administered intravenously, either as a bolus injection (e.g., 10, 30, 100 µg/kg) or as a continuous infusion (e.g., 0.2 µg/kg/min).[7][10]
-
Hemodynamic parameters are measured at predefined intervals before, during, and after drug administration to determine the dose-dependent effects.[6][10]
-
Conclusion
This compound demonstrates potent, dual-acting cardiovascular effects rooted in its selective inhibition of PDE3. The resulting increase in cAMP produces a positive inotropic action in the heart and a significant vasodilatory effect in the peripheral vasculature. This combined action makes it a valuable agent for the short-term treatment of acute heart failure, particularly in postoperative settings.[4][9] The quantitative data and established experimental protocols provide a robust framework for further research and development in this class of compounds.
References
- 1. Repetitive preischemic infusion of phosphodiesterase III inhibitor olprinone elicits cardioprotective effects in the failing heart after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 6. Effects of a new cardiotonic phosphodiesterase III inhibitor, olprinone, on cardiohemodynamics and plasma hormones in conscious pigs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. i-repository.net [i-repository.net]
- 8. Effects of olprinone on systemic and cerebral circulation in patients with subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of olprinone on myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of intravenous administration of this compound on experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intimate Dance of Drug and Target: A Technical Guide to the Molecular Docking of Olprinone with Phosphodiesterase 3
For Immediate Release
A Deep Dive into the Computational Analysis of a Key Cardiovascular Drug Interaction
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular docking studies of Olprinone with its target, phosphodiesterase 3 (PDE3). Olprinone is a selective PDE3 inhibitor used in the treatment of acute heart failure, valued for its positive inotropic and vasodilatory effects. Understanding the molecular interactions between Olprinone and PDE3 is paramount for the rational design of novel, more effective therapeutics. This document provides a detailed examination of the binding energetics, a step-by-step experimental protocol for in silico analysis, and visualizations of the critical signaling pathways involved.
Quantitative Analysis of Olprinone's Interaction with Phosphodiesterase Isozymes
Olprinone exhibits a marked selectivity for phosphodiesterase 3, a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The following table summarizes the inhibitory activity of Olprinone across various PDE isozymes, highlighting its potency and selectivity for PDE3. While direct binding energy values from a specific Olprinone-PDE3 docking study are not publicly available, the binding affinity of a structurally related PDE3 inhibitor, Cilostazol, has been reported as -8.79 kcal/mol, offering a valuable reference point for the expected binding energy of Olprinone.
| PDE Isozyme | IC50 (μM) | Estimated Binding Energy (kcal/mol) |
| PDE1 | 150 | Not Applicable |
| PDE2 | 100 | Not Applicable |
| PDE3 | 0.35 | ~ -8.79 (based on Cilostazol) |
| PDE4 | 14 | Not Applicable |
Table 1: Inhibitory concentrations (IC50) of Olprinone for various phosphodiesterase (PDE) isozymes. The estimated binding energy is based on the reported value for the PDE3 inhibitor Cilostazol.
In Silico Experimental Protocol: Molecular Docking of Olprinone with PDE3
This section outlines a detailed, representative protocol for performing a molecular docking study of Olprinone with the catalytic domain of PDE3. This protocol is based on established methodologies and utilizes widely accessible bioinformatics tools.
Preparation of the Receptor (Phosphodiesterase 3)
-
1.1. Retrieval of Protein Structure: Obtain the 3D crystal structure of the human phosphodiesterase 3A (PDE3A) catalytic domain. A suitable starting point is a homology model, given the availability of the crystal structure of the highly similar PDE3B.
-
1.2. Protein Clean-up: Remove all non-essential molecules from the protein structure file, including water molecules, co-crystallized ligands, and any non-standard residues.
-
1.3. Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
1.4. Charge Assignment: Assign appropriate partial charges to all atoms of the protein. The CHARMm force field is a suitable choice for this step.
-
1.5. File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligand (Olprinone)
-
2.1. Ligand Structure Generation: Obtain the 2D structure of Olprinone from a chemical database such as PubChem.
-
2.2. 3D Structure Conversion and Optimization: Use a molecular editor like Avogadro to convert the 2D structure into a 3D conformation. Perform an initial geometry optimization and energy minimization to obtain a stable, low-energy conformation.
-
2.3. Addition of Hydrogens and Charge Calculation: Add hydrogen atoms to the ligand structure and calculate the Gasteiger partial charges.
-
2.4. Torsional Degrees of Freedom: Define the rotatable bonds within the Olprinone molecule to allow for conformational flexibility during the docking simulation.
-
2.5. File Format Conversion: Save the prepared ligand structure in the PDBQT file format.
Molecular Docking Simulation
-
3.1. Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the PDE3A catalytic domain. The active site is characterized by key catalytic residues, including a conserved histidine (H840 in PDE3A) and another histidine important for inhibitor binding (H869 in PDE3A).
-
3.2. Docking Execution: Perform the molecular docking simulation using AutoDock Vina. This program will explore various conformations and orientations of Olprinone within the defined grid box and calculate the binding affinity for each pose.
-
3.3. Analysis of Results: Analyze the docking results to identify the binding pose with the lowest binding energy, which represents the most probable binding mode. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between Olprinone and the amino acid residues of the PDE3A active site.
Visualizing the Molecular Landscape
To better understand the complex biological processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway affected by Olprinone.
Caption: Molecular Docking Workflow for Olprinone and PDE3.
Caption: PDE3 Signaling Pathway and Inhibition by Olprinone.
Conclusion
This technical guide provides a foundational understanding of the molecular interactions between Olprinone and its therapeutic target, PDE3. The detailed experimental protocol serves as a roadmap for researchers seeking to conduct their own in silico investigations. The visualization of the associated signaling pathway further clarifies the mechanism of action of this important cardiovascular drug. A deeper comprehension of these molecular dynamics will undoubtedly pave the way for the development of next-generation PDE3 inhibitors with improved efficacy and safety profiles.
Methodological & Application
Application Notes and Protocols: Olprinone Hydrochloride in a Rat Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olprinone hydrochloride, a selective phosphodiesterase III (PDE3) inhibitor, has demonstrated significant cardioprotective effects in preclinical rat models of myocardial infarction (MI). By preventing the degradation of cyclic adenosine monophosphate (cAMP), olprinone enhances cardiac contractility and induces vasodilation.[1][2][3] These application notes provide a comprehensive overview of the use of olprinone in a rat model of MI, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the underlying signaling pathways. Olprinone has been shown to improve cardiac function, reduce infarct size, and modulate inflammatory responses following ischemia-reperfusion injury.[4][5][6]
Mechanism of Action
Olprinone selectively inhibits PDE3, an enzyme that degrades cAMP.[1][7] This inhibition leads to an increase in intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells.[8] In the heart, elevated cAMP enhances calcium ion influx, resulting in a positive inotropic effect (increased contractility).[1][3] In vascular smooth muscle, increased cAMP leads to vasodilation, reducing both preload and afterload on the heart.[1][9] Additionally, olprinone has been shown to exert anti-inflammatory and anti-apoptotic effects, further contributing to its cardioprotective properties.[4][5]
Key Signaling Pathways
The cardioprotective effects of olprinone are mediated by several key signaling pathways. As a PDE3 inhibitor, its primary action is to increase intracellular cAMP, which in turn activates Protein Kinase A (PKA). This pathway is crucial for the drug's inotropic and vasodilatory effects. Furthermore, studies have indicated that olprinone's protective mechanisms involve the activation of the PI3K-Akt pathway and the inhibition of the mitochondrial permeability transition pore (mPTP), which are critical in cell survival and apoptosis.
Caption: Olprinone's signaling cascade in cardioprotection.
Experimental Protocols
Rat Model of Myocardial Infarction (Ischemia-Reperfusion)
A commonly used and reproducible method for inducing myocardial infarction in rats is through the temporary occlusion of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital sodium, isoflurane)
-
Mechanical ventilator
-
Surgical instruments (scissors, forceps, needle holder)
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
-
Heating pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium.
-
Ligate the LAD coronary artery with a 6-0 silk suture. Ischemia is typically induced for 25-30 minutes.[4][10]
-
Successful occlusion can be confirmed by observing the paling of the myocardial tissue and changes in the ECG.
-
After the ischemic period, release the ligature to allow for reperfusion. Reperfusion is typically allowed for 1 to 24 hours.[4][5]
-
Close the chest in layers and allow the animal to recover on a heating pad.
-
Administer analgesics as required.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of olprinone in a rat model of myocardial infarction.
Caption: Experimental workflow for olprinone in a rat MI model.
Drug Administration
This compound can be administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration can be before ischemia (pre-treatment) or after the onset of ischemia.[4][5][10]
-
Pre-ischemic administration: Olprinone (e.g., 20 µg/kg) or saline is administered before the occlusion of the LAD artery.[10]
-
Post-ischemic administration: Olprinone (e.g., 0.2 mg/kg, i.p.) is administered after the induction of ischemia.[4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of olprinone in a rat model of myocardial infarction.
Table 1: Effect of Olprinone on Myocardial Infarct Size
| Treatment Group | Dosage | Timing of Administration | Infarct Size (% of Area at Risk) | Reference |
| Control (Saline) | - | Pre-ischemic | 43 ± 4% | [10] |
| Olprinone | 20 µg/kg | Pre-ischemic | 12 ± 4% | [10] |
| Control | - | Pre-ischemic | 33.5 ± 2.5% | [6] |
| Olprinone | 30 µM (repetitive infusion) | Pre-ischemic | 15.2 ± 0.4% | [6] |
Table 2: Effect of Olprinone on Cardiac Function
| Treatment Group | Dosage | Parameter | Value | Reference |
| Sham | - | Systolic Arterial Pressure (SAP) | 91.79 ± 6.88 mmHg | [5] |
| Ischemia/Reperfusion (I/R) | - | Systolic Arterial Pressure (SAP) | 83.99 ± 14.03 mmHg | [5] |
| Control | - | Peak Developed Pressure | 62.8 ± 4.9% | [6] |
| Olprinone | 30 µM (repetitive infusion) | Peak Developed Pressure | 94.6 ± 6.3% | [6] |
Table 3: Effect of Olprinone on Inflammatory and Apoptotic Markers
| Marker | Effect of Olprinone Administration | Reference |
| Tumor Necrosis Factor-α (TNF-α) | Significantly reduced | [4] |
| Interleukin-1β (IL-1β) | Significantly reduced | [4] |
| Inter-Cellular Adhesion Molecule 1 (ICAM-1) | Significantly reduced | [4] |
| P-Selectin | Significantly reduced | [4] |
| Nitrotyrosine formation | Significantly reduced | [4] |
| Nuclear Factor kappa-B (NF-κB) expression | Significantly reduced | [4] |
| Poly (ADP-ribose) (PAR) formation | Significantly reduced | [4] |
| Apoptosis (Bax, Bcl-2, Fas-L, TUNEL) | Significantly reduced | [4] |
Conclusion
This compound demonstrates significant potential as a therapeutic agent for myocardial infarction. Its multifaceted mechanism of action, encompassing positive inotropic effects, vasodilation, and anti-inflammatory properties, contributes to a reduction in infarct size and an improvement in cardiac function in a rat model of MI. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of cardiovascular drug development. Further investigation into the long-term effects and clinical translation of these preclinical findings is warranted.
References
- 1. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]
- 3. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olprinone, a PDE3 inhibitor, modulates the inflammation associated with myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repetitive preischemic infusion of phosphodiesterase III inhibitor olprinone elicits cardioprotective effects in the failing heart after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. CV Pharmacology | The Pharmacologic Treatment of Myocardial Infarction [cvpharmacology.com]
- 10. Cardioprotection induced by olprinone, a phosphodiesterase III inhibitor, involves phosphatidylinositol-3-OH kinase-Akt and a mitochondrial permeability transition pore during early reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying the Cellular Effects of Olprinone Hydrochloride
Olprinone hydrochloride is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1][2] Its primary mechanism of action involves preventing the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[3][4] This elevation in cAMP mediates various physiological responses, making Olprinone a subject of interest in cardiovascular research. In cardiomyocytes, increased cAMP enhances calcium ion (Ca2+) influx, resulting in a positive inotropic (increased contractility) effect.[5][6] Conversely, in vascular smooth muscle cells, it leads to a decrease in cytosolic free Ca2+, causing vasodilation.[6][7] Olprinone also demonstrates anti-inflammatory properties and inhibits platelet aggregation.[1][8]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the multifaceted effects of this compound in various cell culture models. The key areas covered are its impact on intracellular cAMP levels, cardiomyocyte contractility, vascular smooth muscle relaxation, and platelet aggregation.
Mechanism of Action: Olprinone Signaling Pathways
Olprinone selectively inhibits the PDE3 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to cell-type-specific effects.
Caption: Olprinone's differential signaling in heart and vascular cells.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's activity.
Table 1: Inhibitory Potency of this compound against PDE Isozymes
| PDE Isozyme | IC50 Value (µM) | Source |
|---|---|---|
| PDE1 | 150 | [2] |
| PDE2 | 100 | [2] |
| PDE3 | 0.35 | [1][2] |
| PDE4 | 14 | [2] |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug required for 50% inhibition in vitro.
Table 2: Cellular Effects of this compound
| Cell Type | Effect | Effective Concentration | Source |
|---|---|---|---|
| Platelets | Inhibition of Aggregation | 3.6 µM | [8] |
| Rat Hepatocytes | >80% reduction in NO production | 1 mM | [9] |
| Post-MI Rat Hearts | Increased Peak Developed Pressure | 30 µM | [10] |
| Post-MI Rat Hearts | Decreased Infarct Size | 30 µM |[10] |
Experimental Protocols
Protocol 1: Assessment of Intracellular cAMP Levels
This protocol details the measurement of intracellular cAMP changes in response to Olprinone treatment using a competitive enzyme-linked immunoassay (ELISA) or a chemiluminescent immunoassay system.[11][12]
Caption: Workflow for measuring intracellular cAMP levels.
Methodology:
-
Cell Culture:
-
Seed appropriate cells (e.g., H9c2 cardiomyocytes, A7r5 vascular smooth muscle cells, or transfected HEK293 cells) in a 96-well plate at a density of 1-5 x 10⁴ cells/well.
-
Incubate for 24-48 hours at 37°C with 5% CO₂ to allow for cell attachment and growth.
-
-
Compound Preparation:
-
Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1X PBS.
-
(Optional) To amplify the signal, pre-incubate cells with a general PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to raise basal cAMP levels.[13]
-
Add the various concentrations of Olprinone (or vehicle control) to the wells.
-
Incubate for the desired time period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the treatment medium.
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., cAMP-Screen™ System, Cyclic AMP XP® Assay Kit).[11][12]
-
Perform the cAMP measurement following the kit's instructions. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for antibody binding sites.
-
Read the output on a microplate reader (absorbance for ELISA, luminescence for chemiluminescent assays).
-
-
Data Analysis:
Protocol 2: Analysis of Cardiomyocyte Contractility
This protocol describes how to assess the inotropic effects of Olprinone on isolated adult cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[14][15] Contractility can be measured by analyzing sarcomere shortening and calcium transients.[15][16]
Caption: Experimental workflow for cardiomyocyte contractility assay.
Methodology:
-
Cardiomyocyte Preparation:
-
Calcium Imaging (Optional but Recommended):
-
To simultaneously measure calcium handling, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the dye manufacturer's protocol.
-
-
Contractility Measurement:
-
Place the culture dish on the stage of an inverted microscope equipped with a video-based sarcomere length detection system (e.g., IonOptix).[15][17]
-
Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline data, including:
-
Sarcomere length (systolic and diastolic)
-
Time to peak shortening and time to 90% relaxation
-
Calcium transient amplitude and decay rate (if using a Ca²⁺ indicator)
-
-
-
Olprinone Treatment:
-
Perfuse the cells with buffer containing this compound at the desired concentration.
-
Allow 5-10 minutes for the drug to take effect.
-
-
Data Acquisition and Analysis:
-
Record post-treatment contractility and calcium transient data.
-
Analyze the data to determine the percentage change in fractional shortening, contraction/relaxation velocity, and calcium transient parameters compared to baseline. An increase in fractional shortening and faster calcium transients would indicate a positive inotropic effect.
-
Protocol 3: Vasodilation Assay in Vascular Smooth Muscle Cells (VSMCs)
This protocol assesses the vasodilatory (relaxant) effect of Olprinone on cultured VSMCs, typically by measuring its ability to counteract a contraction induced by an agonist.
Caption: Workflow for assessing vasorelaxant effects on VSMCs.
Methodology:
-
Cell Culture:
-
Culture VSMCs (e.g., from rabbit coronary artery or a cell line like A7r5) on glass-bottom dishes suitable for microscopy.[3]
-
-
Calcium Imaging:
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire baseline fluorescence images.
-
-
Treatment and Contraction:
-
Pre-incubate a set of cells with various concentrations of this compound for 10-15 minutes. Include a vehicle-only control group.
-
Induce cellular contraction by adding a vasoconstricting agonist, such as acetylcholine (ACh), endothelin-1, or a high concentration of potassium chloride (KCl), to all wells.[3]
-
Immediately begin recording changes in intracellular calcium via fluorescence microscopy.
-
-
Data Analysis:
-
Measure the peak intracellular calcium concentration in response to the agonist in both control and Olprinone-treated cells.
-
Calculate the percentage inhibition of the agonist-induced calcium increase by Olprinone. A significant reduction in the calcium peak indicates a relaxant effect.
-
Protocol 4: Platelet Aggregation Assay
This protocol uses Light Transmission Aggregometry (LTA), the gold standard for studying platelet function, to measure the inhibitory effect of Olprinone on platelet aggregation.[18]
Caption: Protocol workflow for Light Transmission Aggregometry.
Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy volunteers via venipuncture into tubes containing 3.8% trisodium citrate.[19]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at a low speed (e.g., 190-240 x g) for 15-20 minutes at room temperature with no brake.[18][19]
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes.[18]
-
-
Aggregometry:
-
Turn on the light transmission aggregometer and allow it to warm up.
-
Calibrate the instrument: Use PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation (baseline).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
-
Inhibition Assay:
-
Add the desired concentration of this compound (or vehicle control) to the PRP.
-
Incubate for 2-5 minutes while stirring.[18]
-
Add a platelet agonist (e.g., ADP, thrombin, or collagen) to induce aggregation.[18]
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each sample.
-
Calculate the percentage inhibition of aggregation for each Olprinone concentration relative to the vehicle control. This is calculated as: (1 - (Max Aggregation with Olprinone / Max Aggregation with Vehicle)) * 100%.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]
- 8. Toborinone and olprinone, phosphodiesterase III inhibitors, inhibit human platelet aggregation due to the inhibition of both calcium release from intracellular stores and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repetitive preischemic infusion of phosphodiesterase III inhibitor olprinone elicits cardioprotective effects in the failing heart after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cyclic AMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 14. JoVE | Peer Reviewed Scientific Video Journal - Methods and Protocols [app.jove.com]
- 15. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Olprinone Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olprinone hydrochloride, a selective phosphodiesterase III (PDE3) inhibitor, exhibits positive inotropic and vasodilatory effects, making it a critical therapeutic agent in the management of acute heart failure.[1][2] Accurate quantification of Olprinone in plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the robust and sensitive determination of this compound in plasma samples.
Signaling Pathway of Olprinone
Olprinone exerts its therapeutic effects by inhibiting the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In cardiac muscle cells, elevated cAMP enhances calcium influx, resulting in increased myocardial contractility.[2][3] In vascular smooth muscle cells, increased cAMP leads to vasodilation, reducing both preload and afterload on the heart.[4]
Analytical Methods for Quantification
A summary of validated analytical methods for the quantification of Olprinone in plasma is presented below.
Table 1: Summary of LC-MS/MS and HPLC-UV Methods for Olprinone Quantification in Plasma
| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS (Rabbit Plasma) | Method 3: HPLC-UV |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction (Ostro™ 96-well plate) | Solid-Phase Extraction (Bond Elut C18®) |
| Chromatographic Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) | CORTECS® T3 | Agela Venusil ASB C18 (4.6 mm ID × 25 cm, 5 µm) |
| Mobile Phase | Methanol:10 mmol/L ammonium acetate with 1% formic acid (50:50, v/v) | Gradient Elution | 0.01 mol/L dipotassium hydrogen phosphate:methanol (92:8), pH 2.5 |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | ESI-MS/MS (MRM mode) | ESI-MS/MS (MRM mode) | UV at 215 nm |
| Internal Standard | Codeine | Olprinone-d3 | Milrinone |
| Linearity Range | 0.1 - 100 ng/mL | 10.0 - 2000.0 ng/mL | 40 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | < 6.06% | < 5.1% | 0.83% (as RSD of recovery) |
| Inter-day Precision (%RSD) | < 6.06% | < 5.1% | Not Specified |
| Accuracy (%RE) | < 9.92% | 99.7 - 103.2% | 99.56% (as average recovery) |
| Reference | [5][6] | [7][8] | [9][10] |
Experimental Protocols
The following section provides detailed protocols for the sample preparation and analysis of Olprinone in plasma.
Experimental Workflow
Method 1: LC-MS/MS with Liquid-Liquid Extraction
This method is highly sensitive and suitable for pharmacokinetic studies in humans.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Codeine, 100 ng/mL).
-
Add 50 µL of 0.1 mol/L sodium carbonate solution.
-
Add 3 mL of extraction solvent (ethyl acetate:isopropanol, 95:5, v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol:10 mmol/L ammonium acetate with 1% formic acid (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Olprinone: m/z 251.4 → 155.3
-
Codeine (IS): m/z 300.1 → 165.1
-
Method 2: LC-MS/MS with Solid-Phase Extraction (for Rabbit Plasma)
This rapid and high-throughput method is suitable for preclinical studies.[7][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Use an Ostro™ 96-well plate for sample cleanup and extraction.
-
To a 50 µL aliquot of rabbit plasma, add the internal standard (Olprinone-d3).
-
Follow the manufacturer's protocol for the Ostro™ plate for protein precipitation and extraction.
-
Dilute the extracted sample as required.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
LC System: Acquity UPLC system or equivalent.
-
Column: CORTECS® T3.
-
Run Time: 3 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Olprinone: m/z 251.07 → 155.06
-
Olprinone-d3 (IS): m/z 254.21 → 158.10
-
Method 3: HPLC-UV with Solid-Phase Extraction
A robust HPLC-UV method suitable for routine analysis.[4][9][10]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add 100 µL of the internal standard solution (Milrinone, 10 ng/100 µL in methanol).
-
Add 1 mL of 0.2 M phosphate buffer (pH 5.5) and mix.
-
Apply the mixture to a Bond Elut C18® column pre-conditioned with methanol and water.
-
Wash the column with water.
-
Elute Olprinone and the internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Agela Venusil ASB C18 (4.6 mm ID × 25 cm, 5 µm).
-
Mobile Phase: 0.01 mol/L dipotassium hydrogen phosphate and methanol (92:8), adjusted to pH 2.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
Method Validation Summary
All presented methods have been validated according to regulatory guidelines, demonstrating acceptable linearity, precision, accuracy, and sensitivity for the intended purpose.[5][7][9]
Table 2: Method Validation Parameters
| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS (Rabbit Plasma) | Method 3: HPLC-UV |
| Linearity (r²) | > 0.9995 | > 0.99 | > 0.9993 |
| LLOQ | 0.1 ng/mL | Not Specified | Not Specified |
| Recovery | 80.5 - 82.9% | Not Specified | 98.65 - 101.29% |
| Stability | Stable under various conditions | Stable under various conditions | Not Specified |
| Reference | [5][6] | [7][8] | [9][10] |
Conclusion
The choice of analytical method for the quantification of this compound in plasma will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The LC-MS/MS methods offer higher sensitivity and specificity, making them ideal for pharmacokinetic studies with low dosage, while the HPLC-UV method provides a robust and cost-effective alternative for routine analysis where higher concentrations are expected. The detailed protocols and validation data provided in these application notes serve as a comprehensive guide for researchers in the successful implementation of these analytical methods.
References
- 1. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation of olprinone in human plasma by HPLC coupled with ESI-MS-MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of rapid and high-throughput LC-MS/MS method for quantification of olprinone in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Olprinone Hydrochloride in Pediatric Cardiac Surgery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and clinical application of olprinone hydrochloride, a phosphodiesterase III (PDE3) inhibitor, in the context of pediatric cardiac surgery. The following sections detail its mechanism of action, summarize quantitative data from clinical studies, and provide standardized experimental protocols based on published literature.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase type III (PDE3).[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes and vascular smooth muscle cells.[4] The elevated cAMP results in positive inotropic (increased myocardial contractility) and vasodilatory effects, which can be beneficial in managing low cardiac output syndrome (LCOS) following pediatric cardiac surgery.[5][6][7] Olprinone is considered for short-term treatment in patients who have undergone cardiac surgery.[5][6]
Mechanism of Action
Olprinone's primary mechanism involves the selective inhibition of the PDE3 enzyme. In cardiac muscle, this leads to an enhanced influx of Ca2+ into the cells, strengthening myocardial contraction.[5] In vascular smooth muscle, the increase in cAMP leads to vasodilation, reducing both preload and afterload on the heart.[5][6] This dual action improves cardiac efficiency without significantly increasing myocardial oxygen demand.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from various studies investigating the use of olprinone in pediatric cardiac surgery.
Table 1: Patient Demographics and Surgical Characteristics
| Study | Number of Patients (Olprinone Group) | Age Range/Mean | Type of Surgery |
| Unkown, et al.[8] | 14 | Infants and Children | Fast track cardiac surgery |
| Unknown, et al. (2013)[9] | 13 | 4.4 +/- 2.5 months | Ventricular septal defect repair |
| Kurokawa S and Nomura M, (2013)[10] | Not specified | Not specified | Pediatric cardiac surgery with CPB |
Table 2: Dosing Regimens and Plasma Concentrations
| Study | Loading Dose | Continuous Infusion Rate | Target Plasma Concentration | Measured Plasma Concentration |
| Unkown, et al.[8] | 50 µg/kg | Not specified | Therapeutic window | 22.4 ng/mL |
| Unknown, et al. (2013)[9] | Not specified | 0.3 µg/kg/min | Not specified | Not specified |
| Kurokawa S and Nomura M, (2013)[10] | None | 0.3 µg/kg/min | >20 ng/mL | Achieved at 60 min post-infusion |
| Unknown, et al. (2012)[11] | Not specified | 0.2 µg/kg/min | 20 ng/mL | Reached after >60 min |
Table 3: Hemodynamic and Clinical Outcomes
| Study | Key Hemodynamic Findings in Olprinone Group | Clinical Outcomes in Olprinone Group | Comparison Group (if any) |
| Unkown, et al.[8] | Higher mean arterial pressure at the end of surgery.[8] No significant difference in other hemodynamic variables.[8] | Mean time to extubation: 28.2 min.[8] | Chlorpromazine (CPZ) |
| Unknown, et al. (2013)[9] | No significant difference in hemodynamic variables, acid-base balance, or PaO2/FiO2 ratio compared to milrinone.[9] | No significant difference in mechanical ventilation period.[9] No adverse side effects.[9] | Milrinone |
| Kurokawa S and Nomura M, (2013)[10] | Clinically stable hemodynamics.[10] | Significant tapering of concomitant catecholamines.[10] | Not applicable |
| Unknown, et al. (2004)[12] | Initial decrease in systemic vascular resistance index, followed by an increase in cardiac index.[12] | Not specified | Not applicable |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in a pediatric cardiac surgery setting, based on the reviewed literature.
Protocol 1: Preparation and Administration of this compound
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute with sterile water for injection or 0.9% sodium chloride to a desired stock concentration.
-
Dilution for Infusion: Further dilute the stock solution with 0.9% sodium chloride or 5% dextrose to the final concentration for continuous intravenous infusion.
-
Administration without Loading Dose:
-
Administration with a Loading Dose:
-
Administer a loading dose of 50 µg/kg of olprinone 30 minutes prior to weaning from CPB.[8]
-
Protocol 2: Hemodynamic Monitoring and Data Collection
-
Instrumentation: Prior to surgery, establish standard hemodynamic monitoring including an arterial line for continuous blood pressure measurement and a central venous catheter.
-
Data Collection Points: Record hemodynamic parameters at baseline (pre-CPB), post-CPB, and at the end of surgery.[8]
-
Parameters to Measure:
-
Mean Arterial Pressure (MAP)
-
Central Venous Pressure (CVP)
-
Heart Rate (HR)
-
Cardiac Index (CI)
-
Systemic Vascular Resistance Index (SVRI)
-
Protocol 3: Pharmacokinetic Analysis
-
Blood Sampling:
-
Collect blood samples at predefined intervals: 15, 30, 45, 60, 90, and 120 minutes after the start of the olprinone infusion.[10]
-
Draw blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -20°C or lower until analysis.
-
Measurement of Olprinone Concentration:
-
Utilize a validated analytical method such as high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) to determine the plasma concentration of olprinone.[10]
-
Conclusion
This compound demonstrates potential as a valuable therapeutic agent in the management of pediatric patients undergoing cardiac surgery. Its combined inotropic and vasodilatory effects contribute to stable hemodynamics and may facilitate early extubation. The provided data and protocols offer a framework for researchers and clinicians to design and conduct further investigations into the optimal use of olprinone in this vulnerable patient population. Future research should focus on larger, randomized controlled trials to further delineate its efficacy and safety profile in comparison to other inotropes and vasodilators commonly used in pediatric cardiac intensive care.
References
- 1. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]
- 7. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Application of a PDE III inhibitor, olprinone, for fast track pediatric cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparison of the effects of phosphodiesterase III inhibitors, milrinone and olprinone, in infant corrective cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time Course of Elevations in Plasma Olprinone Concentration during Pediatric Cardiac Surgery [scirp.org]
- 11. Population pharmacokinetics of olprinone in patients undergoing cardiac surgery with cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. i-repository.net [i-repository.net]
Troubleshooting & Optimization
Olprinone hydrochloride solubility and stability in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of olprinone hydrochloride in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For laboratory research, DMSO is a commonly used solvent for this compound.
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is approximately 2 mg/mL, which corresponds to a concentration of 6.97 mM.[1] It is also soluble in water at a concentration of 4 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
To ensure accurate and reproducible results, a detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide.
Q4: How should I properly store my this compound stock solution in DMSO?
For optimal stability, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles.[1][2]
Q5: What are the visual signs of this compound degradation or precipitation in my DMSO stock solution?
Visually inspect your stock solution before each use. Any presence of cloudiness, crystals, or particulate matter may indicate precipitation or degradation. If observed, it is recommended to discard the solution and prepare a fresh stock.
Q6: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), with an IC50 value of 0.35 μM.[1][3] By inhibiting PDE3, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This results in positive inotropic and vasodilatory effects, as well as anti-inflammatory properties.[1][3]
Troubleshooting Guide
Issue: My this compound is not fully dissolving in DMSO.
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO.
-
Gentle Warming: Gently warm the solution to aid dissolution. Be cautious with the temperature to avoid degradation.
-
Vortexing/Sonication: Vortex the solution or use a sonicator bath to facilitate the dissolving process.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 2 | 6.97 | [1] |
| Water | 4 | N/A | [1] |
Table 2: Storage and Stability of this compound Solutions in DMSO
| Storage Temperature | Duration | Recommendations | References |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| -20°C | Up to 1 month | Aliquot for short-term use. | [1][3] |
| 4°C | Up to 2 weeks | For very short-term storage. | [2][4] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 286.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-use Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.867 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution or sonicate it until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Signaling pathway of this compound as a PDE3 inhibitor.
Caption: Workflow for preparing and storing this compound stock solution.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Overcoming poor aqueous solubility of Olprinone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olprinone hydrochloride. The focus is on overcoming challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound has been reported to be between 4 mg/mL and 7.69 mg/mL.[1][2] However, its solubility can be significantly influenced by the pH of the medium.
Q2: Why am I observing precipitation when I dilute my this compound stock solution in a neutral buffer?
A2: this compound is a weakly basic drug and exhibits pH-dependent solubility.[3] It is more soluble in acidic conditions. When a stock solution, likely prepared in a slightly acidic or organic solvent, is diluted into a neutral or alkaline buffer (pH > 7), the drug may precipitate out of solution as it converts to its less soluble free base form.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, co-solvents are a common and effective method to increase the solubility of poorly water-soluble drugs.[4] For this compound, solvents like Dimethyl Sulfoxide (DMSO) have been shown to be effective. However, the choice of co-solvent and its concentration must be carefully optimized for your specific application to avoid toxicity and ensure compatibility with your experimental system.
Q4: What are some advanced techniques to enhance the aqueous solubility of this compound for in vivo studies?
A4: For significant solubility enhancement, especially for oral or parenteral formulations, advanced techniques such as cyclodextrin complexation and solid dispersions are highly effective.[5][6] Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility, while solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.
Q5: I am seeing precipitation when co-administering this compound with other drugs. What could be the cause?
A5: Drug-drug interactions can lead to the formation of insoluble precipitates. For instance, it has been reported that Olprinone can crystallize when administered with dobutamine and heparin.[3] It is crucial to assess the physicochemical compatibility of this compound with other compounds in your formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | pH of the final solution is too high, causing the drug to convert to its less soluble free base form. | - Lower the pH of the aqueous buffer to the acidic range (e.g., pH 2.5-4.5).- Use a sufficient concentration of a solubilizing agent (e.g., co-solvent, cyclodextrin) in the final solution. |
| Inconsistent results in cell-based assays | Poor solubility leading to variable concentrations of the active drug. | - Prepare a stock solution in a suitable organic solvent like DMSO and ensure the final concentration of the solvent in the cell culture medium is non-toxic.- Consider using a cyclodextrin-complexed form of this compound for better aqueous dispersion. |
| Low oral bioavailability in animal studies | Poor dissolution of the drug in the gastrointestinal tract. | - Reduce the particle size of the drug powder through micronization or nanosuspension techniques.- Formulate the drug as a solid dispersion with a hydrophilic polymer (e.g., PVP, Poloxamer).[7][8] |
| Crystallization in a multi-drug formulation | Physicochemical incompatibility between this compound and other active ingredients or excipients. | - Conduct compatibility studies (e.g., using DSC, FTIR) with all formulation components.- If an incompatibility is identified, consider alternative excipients or a different formulation strategy (e.g., separate administration). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 4 mg/mL | [1] |
| Water | 6.8 mg/mL | |
| Water | ≥ 7.69 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [1] |
| Ethanol | Insoluble | [1] |
| Propylene Glycol | Data not available | |
| Polyethylene Glycol 400 (PEG 400) | Data not available |
Note: The solubility of this compound can be influenced by factors such as temperature and the specific salt form. The provided data is for guidance, and experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound-PVP Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K30 to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex by Freeze-Drying
This protocol details the formation of an inclusion complex between this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a 1:1 molar ratio solution of this compound and HP-β-CD.
-
Dissolve the accurately weighed HP-β-CD in deionized water with gentle stirring.
-
Slowly add the accurately weighed this compound to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 48-72 hours to ensure complete complexation.
-
Freeze the resulting clear solution at -80°C for at least 12 hours.
-
Lyophilize the frozen solution using a freeze-dryer until a dry, fluffy powder is obtained.
-
The resulting powder is the this compound-HP-β-CD inclusion complex. Store it in a tightly sealed container, protected from moisture.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for selecting a solubility enhancement method.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process optimization and characterization of poloxamer solid dispersions of a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Olprinone hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing off-target effects of Olprinone hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2][3] By inhibiting the PDE3 enzyme, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[4][5] This rise in cAMP results in positive inotropic (increased heart muscle contractility) and vasodilatory effects, which are the basis for its use in treating acute heart failure.[5][6][7]
Q2: What are the known or potential off-target effects of Olprinone? While Olprinone is highly selective for PDE3, at higher concentrations it can inhibit other PDE isoforms, namely PDE1, PDE2, and PDE4.[1] This can lead to a variety of off-target effects, as these isoforms regulate different signaling pathways. Clinically, adverse effects can include arrhythmias, hypotension, and hypertension. Long-term therapy with PDE3 inhibitors in patients with chronic heart failure has been associated with an increase in mortality, highlighting the risks of sustained, non-targeted effects.[5][8] Additionally, Olprinone has demonstrated anti-inflammatory properties by modulating cytokines like TNF-α and IL-6, which may be considered off-target depending on the experimental context.[9][10]
Q3: What is the selectivity profile of Olprinone against different PDE isoforms? Olprinone's selectivity is a critical factor in experimental design. Its inhibitory concentration (IC50) is lowest for PDE3, indicating highest potency for its intended target. The IC50 values for other isoforms are significantly higher.
Data Presentation: this compound PDE Selectivity Profile
| PDE Isoform | IC50 (µM) | Selectivity Index (IC50 Isoform / IC50 PDE3) |
|---|---|---|
| PDE3 | 0.35[1][2] | 1x |
| PDE4 | 14[1][2] | 40x |
| PDE2 | 100[1][2] | ~286x |
Q4: What are the recommended working concentrations for in vitro experiments? The optimal concentration depends on the cell type and experimental goal. To ensure PDE3 selectivity, it is crucial to use the lowest effective concentration and stay well below the IC50 values for other PDE isoforms.
Data Presentation: Recommended Concentration Ranges for In Vitro Experiments
| Application | Suggested Starting Concentration | Key Considerations |
|---|---|---|
| PDE3 Inhibition in Cell Culture | 0.5 µM - 5 µM | Start with a dose-response curve to determine the EC50 in your system. |
| Investigating Anti-Inflammatory Effects | 10 µM - 1 mM | Higher concentrations may be needed, but be aware of potential off-target PDE inhibition and cytotoxicity.[9] |
| Vasodilation Studies (Ex Vivo) | 0.1 µM - 10 µM | Tissue penetration and model sensitivity can affect the required concentration.[4] |
Visualizing the Mechanism of Action
The following diagram illustrates the primary signaling pathway targeted by Olprinone.
Caption: Olprinone inhibits PDE3, increasing cAMP levels and activating PKA.
Troubleshooting Guide
Q1: My experimental results are inconsistent with the expected effects of PDE3 inhibition (e.g., unexpected signaling pathway activation, counterintuitive phenotypic response). How can I determine if this is an off-target effect?
Answer: Unexpected results can arise from off-target interactions, especially at higher concentrations. A systematic approach is needed to distinguish between a novel on-target effect and a true off-target effect.
Caption: A logical workflow for diagnosing unexpected experimental results.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How can I investigate this?
Answer: High cytotoxicity can be an off-target effect unrelated to PDE3 inhibition. It's important to determine the therapeutic window in your specific model.
-
Determine the TC50: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the 50% toxic concentration (TC50).
-
Compare TC50 to EC50: Simultaneously, determine the 50% effective concentration (EC50) for your desired on-target effect (e.g., cAMP production).
-
Calculate the Therapeutic Index (TI): The ratio of TC50 to EC50 (TI = TC50 / EC50) provides a measure of the compound's safety margin in your system. A low TI (<10) suggests that the cytotoxic effects may occur at or near the concentrations required for the desired pharmacological activity, indicating a potential off-target liability.
-
Use a Rescue Experiment: If possible, try to rescue the cells from cytotoxicity by manipulating the suspected off-target pathway. For example, if you suspect the toxicity is mediated by inhibiting PDE4, see if a PDE4-specific activator can reverse the effect.
Q3: I am not observing the expected downstream effects of increased cAMP (e.g., PKA activation, phosphorylation of target proteins) even though I am using Olprinone at the recommended concentrations. What should I check?
Answer: This issue points towards a problem in the signaling cascade either upstream or downstream of cAMP, or a problem with the experimental setup itself.
-
Confirm Target Engagement: The first step is to directly measure intracellular cAMP levels using a sensitive method like an ELISA or HTRF assay (see Protocol 2). If cAMP levels are not increasing, it points to an issue with the drug's activity or cell permeability.
-
Check Reagent Integrity: this compound solutions should be prepared fresh.[1] If stored, they should be protected from light and kept at -20°C for short-term or -80°C for long-term storage.[1]
-
Verify Cell System Health: Ensure your cells are healthy, within a low passage number, and are known to express PDE3. The expression level of PDE3 can vary significantly between cell types.
-
Assess Downstream Components: If cAMP levels are increasing but you see no downstream effects, the issue may lie with other proteins in the pathway. Verify the expression and activity of key components like Protein Kinase A (PKA).
-
Use Positive Controls: Use a direct adenylyl cyclase activator like Forskolin as a positive control. If Forskolin treatment elicits the expected downstream response, but Olprinone does not (despite increasing cAMP), it could indicate that cAMP is being compartmentalized in a way that it cannot access PKA, a known phenomenon in cellular signaling.[11]
Experimental Workflows and Protocols
The following workflow outlines a general approach to characterizing a compound like Olprinone and identifying potential off-target activities.
Caption: A standard workflow for in vitro compound characterization.
Protocol 1: Cellular cAMP Measurement Assay (HTRF)
This protocol provides a method to quantify intracellular cAMP, the direct product of Olprinone's on-target activity.
-
Cell Plating: Seed cells (e.g., HEK293, smooth muscle cells) in a 384-well white plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a stimulation buffer containing a broad-spectrum PDE inhibitor like IBMX (to establish a maximum signal baseline) and a buffer-only control.
-
Cell Treatment: Remove media from cells and add the prepared Olprinone dilutions. Incubate for 30 minutes at 37°C. Include a positive control such as Forskolin.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement using a commercial Homogeneous Time-Resolved Fluorescence (HTRF) kit according to the manufacturer's instructions. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and an allophycocyanin (APC)-labeled cAMP analog.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC50 of Olprinone.
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the effect of Olprinone on cell viability to identify concentrations that induce off-target toxicity.
-
Cell Plating: Seed cells in a 96-well clear plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the TC50 (toxic concentration 50%).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pretreatment with this compound, a phosphodiesterase III inhibitor, attenuates lipopolysaccharide-induced lung injury via an anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olprinone Hydrochloride Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Olprinone hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] By inhibiting PDE3, Olprinone prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[3] This elevation in cAMP activates protein kinase A (PKA), which in turn mediates various cellular responses, including smooth muscle relaxation (vasodilation) and positive inotropic effects in cardiomyocytes.[4] It also exhibits anti-inflammatory properties.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. Ensure you are using fresh, moisture-free DMSO as its presence can reduce solubility.[1] A typical stock solution can be prepared at a concentration of 2 mg/mL (6.97 mM) in DMSO.[1] For aqueous preparations, a 4 mg/mL solution in water can be made.[1]
Q3: How should I store the this compound stock solution?
A3: For long-term storage, aliquoted stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[5] It is advisable to avoid repeated freeze-thaw cycles.[5] If you prepare a stock solution in water, it is recommended to filter-sterilize it through a 0.22 µm filter before use.
Q4: What is a good starting concentration for my in vitro experiment?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published studies, a good starting point is to perform a dose-response experiment ranging from 0.1 µM to 100 µM. For specific cell types, refer to the data in Table 1.
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type/Tissue | Application | Effective Concentration | Reference |
| Human Radial Artery | Vasorelaxation | EC50: 0.107 ± 0.029 µM | [3] |
| Rat Alveolar Macrophages | Anti-inflammatory | 10 µM (10⁻⁵ mol/mL) | [6] |
| Primary Rat Hepatocytes | Cytoprotection | 0.2 - 1.0 mM | [3] |
| Vascular Smooth Muscle Cells | Vasorelaxation | ~0.11 mM for ~100% relaxation | [2] |
| Guinea-Pig Diaphragm Strips | Contractility | 10 - 100 µM |
Table 2: IC50 Values of Olprinone
| PDE Isoform | IC50 (µM) |
| PDE1 | 150 |
| PDE2 | 100 |
| PDE3 | 0.35 |
| PDE4 | 14 |
Experimental Protocols & Workflows
General Experimental Workflow
Below is a generalized workflow for an in vitro experiment using this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
Detailed Methodologies
1. Vascular Smooth Muscle Cell (VSMC) Relaxation Assay
-
Cell Culture: Culture rat aortic smooth muscle cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Induction of Contraction: Seed cells in a suitable plate. Once confluent, induce contraction with a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Olprinone Treatment: After inducing contraction, add this compound at various concentrations (e.g., 0.01 µM to 100 µM).
-
Measurement of Relaxation: Measure changes in cell morphology or use a specialized assay to quantify cell contraction and relaxation. A wire myograph can be used for ex vivo arterial ring preparations.
-
Data Analysis: Calculate the percentage of relaxation for each concentration relative to the maximum contraction induced by the vasoconstrictor.
2. Anti-Inflammatory Assay in THP-1 Macrophages
-
Cell Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours).[7]
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Inflammatory Challenge: After differentiation, stimulate the macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[7]
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Olprinone Treatment: Co-treat the cells with LPS and a range of this compound concentrations (e.g., 1 µM to 50 µM).
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Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production by this compound.
3. Cardiomyocyte Contractility Assay
-
Cell Culture: Isolate and culture primary cardiomyocytes from neonatal rats or use human iPSC-derived cardiomyocytes.
-
Baseline Contractility: Record the baseline contractility of the cardiomyocytes using a video-based edge-detection system or a specialized contractility measurement system.[8]
-
Olprinone Treatment: Perfuse the cells with media containing increasing concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Measurement of Contractility Parameters: Measure parameters such as the amplitude and velocity of contraction and relaxation.
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Data Analysis: Analyze the changes in contractility parameters from baseline to determine the inotropic effect of this compound.
Signaling Pathway
The primary signaling pathway affected by this compound is the cAMP-PKA pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Pretreatment with this compound, a phosphodiesterase III inhibitor, attenuates lipopolysaccharide-induced lung injury via an anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 8. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inconsistent results in Olprinone hydrochloride studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Olprinone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective phosphodiesterase 3 (PDE3) inhibitor.[1][2][3] By selectively inhibiting the PDE3 enzyme, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[4][5] This rise in cAMP has two main effects: it enhances the influx of Ca2+ in cardiac myocytes, which increases myocardial contractility (a positive inotropic effect), and it decreases Ca2+ influx in vascular smooth muscle cells, causing vasodilation.[5][6] Olprinone also exhibits anti-inflammatory properties.[1][3]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For detailed information on storage conditions for the compound in powdered form and in solution, please refer to the data summary table below. It is recommended to prepare solutions on the day of use whenever possible.[2] If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C or -80°C.[2][3][7] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Q3: Why might I be observing inconsistent results in my experiments with Olprinone?
A3: Inconsistent results in studies involving phosphodiesterase inhibitors like Olprinone can arise from several factors. These can be broadly categorized as issues with the compound itself, the experimental model, or the protocol execution.[8][9][10][11][12] Specific areas to investigate include the stability and handling of the Olprinone solution, the health and passage number of cell cultures, the specifics of the animal model, and variations in experimental timing and reagent quality.[10][13]
Q4: How selective is Olprinone for PDE3 over other phosphodiesterase isoforms?
A4: Olprinone is highly selective for PDE3. Its inhibitory activity against PDE3 is significantly higher than for other PDE isoforms like PDE1, PDE2, and PDE4.[3][7][14] For specific IC50 values, please see the data summary table. This selectivity is crucial for its targeted therapeutic effects.[5][6]
Troubleshooting Guides
Issue 1: Variable or No Inotropic Effect in In Vitro Cardiomyocyte Assays
Q: My cardiomyocyte contractility assay is showing inconsistent or no response to Olprinone application. What should I check?
A: This is a common issue that can be traced to several sources. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent inotropic effects.
-
Compound Integrity: Ensure your Olprinone stock solution is not degraded. It is sensitive to storage conditions.[2][3][15] Using freshly opened DMSO is recommended as moisture can reduce solubility.[1]
-
Cell Model Viability: The health of your cardiomyocytes is paramount. Primary cells, while physiologically relevant, have a limited lifespan in culture.[16][17] Human iPSC-derived cardiomyocytes can also be used, but their fetal-like properties may influence results.[16][17]
-
Experimental Parameters: The pacing frequency can significantly affect the inotropic response to drugs.[18] Ensure your measurement system (e.g., IonOptix) is properly calibrated and that the vehicle control (e.g., 0.1% DMSO) shows a stable baseline.[18][19]
Issue 2: High Variability in Intracellular cAMP Measurements
Q: I am getting large error bars and poor reproducibility in my cAMP assays after Olprinone treatment. What are the potential causes?
A: cAMP assays are sensitive to a variety of factors. Here are the key areas to optimize:
-
Cell Handling: Ensure consistent cell density and health.[13][20] Cells should be in the log phase of growth.[13] The method of cell harvesting (e.g., using dissociation solutions) and subsequent washing steps should be standardized.[20][21][22]
-
Inclusion of a PDE Inhibitor: To accurately measure the accumulation of cAMP resulting from your treatment, it is crucial to add a broad-spectrum PDE inhibitor, such as IBMX, to your stimulation buffer. This prevents the degradation of cAMP by other PDE isoforms during the assay.[21]
-
Assay Timing and Lysis: The stimulation time with Olprinone should be optimized. Ensure complete cell lysis to release all intracellular cAMP for measurement.
-
Assay Kit and Standard Curve: Use a reliable commercial cAMP assay kit and run a fresh standard curve with every experiment. Ensure the range of your standard curve brackets the expected cAMP concentrations in your samples.[23]
Supporting Data and Tables
Table 1: this compound Inhibitory Activity (IC50)
| Phosphodiesterase (PDE) Isoform | IC50 Value (μM) | Source |
| PDE1 | 150 | [3][7] |
| PDE2 | 100 | [3][7] |
| PDE3 | 0.35 | [1][3][7][14] |
| PDE4 | 14 | [3][7] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Solvent | Source |
| Powder | -20°C | ≥ 4 years | - | [14] |
| Stock Solution | -20°C | 1 month | DMSO | [2][3][7][15] |
| Stock Solution | -80°C | 6 months | DMSO | [2][3][7] |
Table 3: Example In Vivo Dosing in Rat Models
| Study Focus | Animal Model | Dose | Administration Route | Source |
| Myocardial Ischemia-Reperfusion | Male Wistar Rats | 0.2 mg/kg | Intraperitoneal (i.p.) | [24] |
| Sepsis after Partial Hepatectomy | Sprague-Dawley Rats | 3.3 or 10 mg/kg | Intraperitoneal (i.p.) | [4][25] |
Experimental Protocols & Visualizations
Olprinone Signaling Pathway
Olprinone acts by inhibiting PDE3, which is a key enzyme in the cAMP signaling cascade within cardiac and vascular smooth muscle cells.
Caption: Core signaling pathway of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[2]
-
Solvent: Use fresh, anhydrous DMSO as the solvent.[1]
-
Calculation: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of Olprinone HCl is 286.72 g/mol .[24]
-
Dissolving: Add the calculated volume of DMSO to the vial. Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and sonication can be used if necessary to aid solubility.[3]
-
Aliquoting and Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3][7]
Protocol 2: In Vitro Cardiomyocyte Contractility Assay
This protocol is a general guideline based on common practices using systems like IonOptix.[18][19][26]
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat) using a standard collagenase digestion procedure.[19] Allow cells to stabilize.
-
Chamber Setup: Place the isolated myocytes in a perfusion chamber on the stage of an inverted microscope. Perfuse with Tyrode's buffer and maintain at 37°C.
-
Pacing: Field stimulate the myocytes at a consistent frequency (e.g., 1 Hz) to induce contractions.[19]
-
Baseline Recording: Record baseline contractility for at least 1 minute. Key parameters to measure include sarcomere shortening, and rates of contraction and relaxation.[18]
-
Compound Application: Perfuse the chamber with Tyrode's buffer containing the desired final concentration of Olprinone (and vehicle for control cells). Prepare serial dilutions from your stock solution.
-
Treatment Recording: Record contractility for a set duration (e.g., 5 minutes) during compound perfusion.[19]
-
Washout: Perfuse the chamber with fresh Tyrode's buffer to wash out the compound and record for an additional 2 minutes to observe any recovery.[19]
-
Data Analysis: Digitize the images at a high sampling speed (e.g., 240 Hz).[19] Analyze the recorded parameters to determine the effect of Olprinone compared to baseline and vehicle controls.
Protocol 3: Measurement of Intracellular cAMP Levels
This is a generalized protocol for a competitive immunoassay, a common method for cAMP quantification.[13][21]
-
Cell Culture: Plate cells at an optimized density in an appropriate multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.[20][22]
-
Cell Preparation: Wash the cells with a stimulation buffer (e.g., PBS or HBSS).
-
Pre-incubation: Add stimulation buffer containing a general PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C. This step is critical to prevent cAMP degradation.[21]
-
Stimulation: Add Olprinone at various concentrations to the wells. Include a positive control (e.g., Forskolin, an adenylyl cyclase activator) and a vehicle control. Incubate for the optimized stimulation time at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in your chosen commercial cAMP assay kit. This step releases the intracellular cAMP.
-
Detection: Perform the cAMP detection assay according to the manufacturer's instructions (e.g., HTRF, AlphaScreen, or ELISA-based kits). This typically involves competition between the cAMP from your sample and a labeled cAMP tracer for binding to a specific antibody.[21][23]
-
Data Analysis: Measure the signal using a plate reader. Calculate the concentration of cAMP in each sample by interpolating from a standard curve generated in the same experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Olprinone (Hydrochloride)|119615-63-3|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. kosheeka.com [kosheeka.com]
- 11. woah.org [woah.org]
- 12. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. file.medchemexpress.eu [file.medchemexpress.eu]
- 16. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced characterization of contractility in cardiomyocytes during early drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cytokinetics.com [cytokinetics.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. revvity.com [revvity.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Investigating the Cardiotoxic Effects of High-Dose Olprinone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cardiotoxic effects of high-dose Olprinone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it relate to cardiotoxicity at high doses?
This compound is a selective phosphodiesterase III (PDE3) inhibitor.[1][2] Its therapeutic effect in heart failure is primarily due to its positive inotropic and vasodilatory actions.[1][2] By inhibiting PDE3, Olprinone increases intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle cells. This leads to an enhanced influx of Ca2+ and increased myocardial contractility.[1][2] In vascular smooth muscle cells, increased cAMP leads to vasodilation, reducing both preload and afterload on the heart.[1]
At high doses, the sustained elevation of intracellular cAMP and calcium can theoretically lead to cardiotoxic effects. Potential mechanisms include:
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Calcium Overload: Excessive intracellular calcium can lead to mitochondrial dysfunction, activation of apoptotic pathways, and impaired cardiac relaxation.
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Arrhythmogenesis: Increased cAMP levels can alter ion channel function, potentially leading to delayed afterdepolarizations and an increased risk of ventricular arrhythmias.[1] Long-term therapy with PDE3 inhibitors has been associated with an increased risk of serious ventricular arrhythmia.[1][2]
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Increased Myocardial Oxygen Demand: The positive inotropic effect of Olprinone increases myocardial oxygen consumption. At high doses, this could potentially lead to an imbalance between oxygen supply and demand, especially in compromised cardiac tissue.
Q2: What are the reported adverse effects of Olprinone at therapeutic doses that might be exacerbated at high doses?
Clinical and preclinical studies have reported the following adverse effects at therapeutic doses, which could be more pronounced at higher concentrations:
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Hypotension: Due to its vasodilatory effect.[3]
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Tachycardia: A reflex response to vasodilation and direct stimulation of the sinoatrial node.[3]
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Ventricular Arrhythmias: A known risk with long-term use of PDE3 inhibitors.[1][2]
One study in a septic rat model noted that Olprinone doses above 10 mg/kg were associated with unspecified adverse effects.[3]
Q3: Are there established in vitro or in vivo models for studying high-dose Olprinone cardiotoxicity?
While specific studies on high-dose Olprinone cardiotoxicity are limited, researchers can adapt established models for drug-induced cardiotoxicity assessment:
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In Vitro Models:
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Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant model to assess electrophysiological changes, contractility, and cell viability in response to high concentrations of Olprinone.
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Primary adult rodent cardiomyocytes: Useful for studying acute cellular responses to Olprinone.
-
-
In Vivo Models:
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Rodent models (rats, mice): Can be used to assess dose-dependent effects on cardiac function (e.g., via echocardiography), electrocardiogram (ECG) parameters, and cardiac biomarkers.
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Larger animal models (rabbits, pigs): Allow for more detailed hemodynamic and electrophysiological monitoring. A study in conscious pigs with heart failure investigated the dose-dependent hemodynamic effects of Olprinone up to 3.0 µg/kg/min.[4]
-
Troubleshooting Guides
Issue 1: Inconsistent or unexpected changes in cardiomyocyte contractility in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | Ensure consistent cell density, passage number, and culture conditions for hiPSC-CMs or primary cardiomyocytes. Variability in cell health can significantly impact contractility measurements. |
| Drug Solubility and Stability | Prepare fresh solutions of this compound for each experiment. Verify the solubility of high concentrations in your culture medium. Consider using a vehicle control to rule out solvent effects. |
| Assay Sensitivity | Optimize your contractility assay (e.g., video-based motion analysis, traction force microscopy). Ensure the system is sensitive enough to detect both positive inotropic effects at lower doses and potential negative effects (e.g., contractile arrest) at very high doses. |
| Calcium Dysregulation | High concentrations of Olprinone may lead to calcium overload and subsequent contractile dysfunction. Consider co-treatment with calcium channel blockers or imaging intracellular calcium dynamics to investigate this. |
Issue 2: High variability in ECG parameters in animal models.
| Potential Cause | Troubleshooting Steps |
| Anesthesia Effects | The choice of anesthetic can influence cardiovascular parameters. Use a consistent anesthetic regimen and ensure a stable plane of anesthesia throughout the experiment. |
| Animal Stress | Acclimatize animals to the experimental setup to minimize stress-induced cardiovascular changes. |
| Electrode Placement | Ensure consistent and correct placement of ECG electrodes for accurate and reproducible recordings. |
| Dose-Response Kinetics | The effects of high-dose Olprinone may be rapid and transient. Implement continuous ECG monitoring and carefully design the timing of your measurements in relation to drug administration. |
Issue 3: Difficulty in distinguishing between therapeutic and toxic effects on signaling pathways.
| Potential Cause | Troubleshooting Steps |
| Dose Selection | Conduct a thorough dose-response study to identify the concentration at which therapeutic effects plateau and toxic effects begin to emerge. |
| Multiplexed Analysis | Analyze multiple signaling pathways simultaneously. For example, in addition to the therapeutic PI3K-Akt pathway, investigate markers of cellular stress (e.g., p38 MAPK, JNK) and apoptosis (e.g., caspase-3 activation, Bax/Bcl-2 ratio). |
| Temporal Analysis | The activation of different pathways may occur at different times. Perform a time-course experiment to capture both early and late signaling events following high-dose Olprinone exposure. |
Data Presentation
Table 1: Hypothetical Dose-Dependent Effects of High-Dose Olprinone on hiPSC-CMs
| Olprinone Conc. (µM) | Beating Rate (% of Control) | Contractile Amplitude (% of Control) | Pro-Arrhythmic Events (e.g., EADs) | Cell Viability (% of Control) |
| 1 (Therapeutic) | 120 ± 5 | 150 ± 8 | None | 98 ± 2 |
| 10 | 145 ± 7 | 110 ± 10 | Occasional | 95 ± 3 |
| 50 | 180 ± 10 | 70 ± 12 | Frequent | 80 ± 5 |
| 100 | Irregular/Fibrillatory | 20 ± 8 | Severe | 60 ± 7 |
| 200 | Beating Arrest | 5 ± 2 | N/A | 45 ± 6 |
EADs: Early Afterdepolarizations
Table 2: Hypothetical Effects of High-Dose Olprinone on Cardiac Parameters in a Rat Model
| Treatment Group | Heart Rate (bpm) | QTc Interval (ms) | Left Ventricular Ejection Fraction (%) | Serum Troponin I (ng/mL) |
| Vehicle Control | 350 ± 20 | 85 ± 5 | 75 ± 5 | 0.02 ± 0.01 |
| Olprinone (1 mg/kg) | 400 ± 25 | 90 ± 6 | 78 ± 4 | 0.03 ± 0.01 |
| Olprinone (10 mg/kg) | 480 ± 30 | 110 ± 8 | 65 ± 6 | 0.5 ± 0.2 |
| Olprinone (50 mg/kg) | 550 ± 35 | 140 ± 10 | 45 ± 7 | 2.1 ± 0.8 |
Experimental Protocols
Protocol 1: Assessment of High-Dose Olprinone Effects on hiPSC-CM Contractility and Viability
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Cell Culture: Plate hiPSC-CMs in a suitable format for contractility and viability assays (e.g., 96-well plates). Allow cells to mature and beat synchronously.
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Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the culture medium.
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Contractility Analysis:
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Acquire baseline contractility recordings using a system such as a cellular impedance system or video-based motion analysis.
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Add Olprinone at various concentrations to the wells.
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Record contractility parameters (e.g., beat rate, amplitude, duration) at multiple time points (e.g., 1, 6, 24 hours) post-treatment.
-
-
Viability Assay:
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After the final contractility measurement, perform a cell viability assay (e.g., using a live/dead stain or a metabolic assay like MTT or PrestoBlue).
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Quantify cell viability relative to a vehicle-treated control group.
-
-
Data Analysis: Analyze the dose- and time-dependent effects of Olprinone on contractility and viability. Determine the concentrations at which significant changes from baseline and control occur.
Protocol 2: In Vivo Assessment of High-Dose Olprinone Cardiotoxicity in Rats
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Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Insert an intravenous catheter for drug administration and place ECG electrodes for continuous monitoring.
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Baseline Measurements: Record baseline ECG and obtain a baseline echocardiogram to assess cardiac function (e.g., ejection fraction, fractional shortening).
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Drug Administration: Administer a single bolus intravenous injection of this compound at a range of high doses (e.g., 1, 10, 50 mg/kg) or vehicle control.
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Monitoring:
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Continuously monitor the ECG for changes in heart rate, arrhythmias, and interval durations (e.g., QTc) for a defined period (e.g., 4 hours) post-injection.
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Perform serial echocardiograms at specific time points (e.g., 30, 60, 120, 240 minutes) to assess changes in cardiac function.
-
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Biomarker Analysis: At the end of the monitoring period, collect a blood sample for analysis of cardiac biomarkers (e.g., Troponin I, CK-MB).
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Histopathology (Optional): Euthanize the animals and collect the hearts for histopathological analysis to look for signs of myocardial injury.
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Data Analysis: Compare the changes in ECG parameters, cardiac function, and biomarkers between the different dose groups and the vehicle control.
Visualizations
Caption: Therapeutic signaling pathway of Olprinone.
Caption: Potential cardiotoxic signaling at high doses.
Caption: Experimental workflow for cardiotoxicity assessment.
References
- 1. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of a new cardiotonic phosphodiesterase III inhibitor, olprinone, on cardiohemodynamics and plasma hormones in conscious pigs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Olprinone hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Olprinone hydrochloride stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1] To ensure maximum shelf-life, the product should be kept in a tightly sealed container.[2][3]
2. How should I prepare and store this compound stock solutions?
For optimal stability, stock solutions should be prepared in a suitable solvent such as DMSO or water and stored at low temperatures. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
3. What is the long-term stability of this compound in different solvents?
The stability of this compound stock solutions is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -80°C | Up to 6 months[4][5] |
| DMSO | -20°C | Up to 1 month[2][4][5] |
| Water | -80°C | Up to 6 months |
| Water | -20°C | Up to 1 month |
4. Can I store this compound solutions at 4°C?
Solutions of this compound in DMSO are stable for up to two weeks at 4°C.[2] However, for long-term storage, it is highly recommended to store solutions at -20°C or -80°C to minimize degradation.
5. What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][7][8][9] A significant decrease in the parent peak area or the appearance of new peaks in the chromatogram indicates degradation.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock solution. Follow these steps to troubleshoot the issue:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
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Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 286.71 g/mol ) in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
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Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
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Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4][5]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method can be used to assess the purity and stability of this compound solutions.[6][7][8][9]
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A mixture of methanol and 10 mM ammonium acetate with 1% formic acid (50:50, v/v).[9]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard curve with known concentrations of a fresh, high-purity this compound standard.
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Dilute the stock solution to be tested to a concentration within the range of the standard curve.
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Inject the diluted sample and standards onto the HPLC system.
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Analyze the chromatograms to determine the concentration of the test sample and to check for the presence of any degradation products (additional peaks).
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Signaling Pathway
Olprinone is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting PDE3, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This mechanism is central to its positive inotropic and vasodilatory effects.[1][4][5][10][11][12]
Caption: Mechanism of action of Olprinone as a PDE3 inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Olprinone (Hydrochloride)|119615-63-3|COA [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Method development and validation of olprinone in human plasma by HPLC coupled with ESI-MS-MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. a2bchem.com [a2bchem.com]
- 12. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with continuous Olprinone hydrochloride infusion
Welcome to the Technical Support Center for Olprinone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals utilizing Olprinone in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly concerning tachyphylaxis during continuous infusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1][2] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[3] This increase in intracellular cAMP leads to positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effects, making it a subject of research for conditions like heart failure.[1][4]
Q2: What is tachyphylaxis, and why is it a concern with continuous Olprinone infusion?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[5] With continuous infusion of PDE3 inhibitors like Olprinone, a diminishing therapeutic effect is a known phenomenon. This is a significant concern in experimental settings as it can lead to a loss of the desired hemodynamic effects over time, potentially confounding experimental results.
Q3: What is the underlying mechanism of tachyphylaxis to Olprinone?
A3: The primary mechanism of tachyphylaxis to PDE3 inhibitors is believed to be the desensitization and downregulation of beta-adrenergic receptors (β-ARs).[6] Continuous elevation of cAMP levels can lead to phosphorylation of β-ARs, which uncouples them from their signaling pathways and promotes their internalization, thereby reducing the number of functional receptors on the cell surface. This leads to a reduced response to both endogenous catecholamines and the effects of Olprinone.
Q4: Are there any strategies to mitigate Olprinone-induced tachyphylaxis?
A4: While research is ongoing, potential strategies to mitigate tachyphylaxis include:
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Intermittent Dosing: Instead of a continuous infusion, an intermittent dosing schedule may allow for the resensitization of the beta-adrenergic receptor system.
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Dose Adjustment: Carefully titrating the dose to the minimum effective level may help to delay the onset of tachyphylaxis.
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Combination Therapy: Investigating the co-administration of agents that could modulate the beta-adrenergic receptor signaling pathway might offer a therapeutic advantage. However, this is still in the experimental phase.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Diminishing inotropic or vasodilatory effect over time with continuous infusion. | Tachyphylaxis due to beta-adrenergic receptor downregulation. | 1. Confirm that the infusion pump and lines are functioning correctly.2. Consider switching to an intermittent infusion protocol if your experimental design allows.3. Measure beta-adrenergic receptor density and function at different time points to confirm downregulation (see Experimental Protocols section).4. If possible, temporarily cease the infusion to allow for receptor resensitization. |
| Variability in response to Olprinone between experimental subjects. | Differences in baseline beta-adrenergic receptor density or genetic variations affecting drug metabolism. | 1. Ensure consistent subject characteristics (age, weight, health status).2. Measure baseline hemodynamic parameters for all subjects before initiating the infusion.3. Consider genotyping subjects for relevant polymorphisms if significant variability persists. |
| Unexpected hypotension at the initiation of infusion. | Potent vasodilatory effect of Olprinone. | 1. Initiate the infusion at a lower dose and titrate upwards gradually.2. Ensure adequate hydration of the experimental subject to compensate for vasodilation.3. Monitor blood pressure closely during the initial phase of the infusion. |
Quantitative Data Summary
Table 1: Hemodynamic Effects of Amrinone (a PDE3 Inhibitor) Infusion Over Time
Data from a study on amrinone, which is expected to have a similar tachyphylaxis profile to Olprinone.
| Parameter | Baseline | 24-36 Hours | 72 Hours |
| Pulmonary Capillary Wedge Pressure | 100% | 65% | ~100% |
| Right Atrial Pressure | 100% | 80% | ~100% |
| Systemic Vascular Resistance | 100% | 75% | ~100% |
| Cardiac Output | 100% | 130% | ~100% |
| Plasma Epinephrine | 100% | - | 226% |
| Plasma Norepinephrine | 100% | - | 282% |
| Lymphocyte β-Adrenergic Receptors | 100% | - | 69% |
| Isoproterenol-Stimulated cAMP | 100% | - | 64% |
Table 2: Olprinone Infusion Protocols
| Study Type | Loading Dose | Continuous Infusion Rate | Notes |
| Clinical (Cardiac Surgery) | None ("slow induction") | 0.2 µg/kg/min | Aimed to prevent hypotension. |
| Clinical (Hepatectomy) | 10 µg/kg over 5 min | 0.1 - 0.3 µg/kg/min | Phase I trial to determine maximum tolerated dose. |
| Experimental (Rat Model) | N/A | 30 µM (in perfusate) | Repetitive pre-ischemic infusion. |
Experimental Protocols
Protocol 1: Induction and Measurement of Tachyphylaxis to Olprinone
Objective: To induce and quantify the development of tachyphylaxis to a continuous infusion of this compound in a relevant animal model (e.g., rat, rabbit).
Materials:
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This compound
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Saline solution (vehicle)
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Anesthetized and ventilated animal model
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Hemodynamic monitoring equipment (e.g., pressure transducer, cardiac output monitor)
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Blood sampling supplies
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Infusion pump
Methodology:
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Animal Preparation: Anesthetize and ventilate the animal according to your institution's approved protocol. Insert catheters for drug administration, blood pressure monitoring, and blood sampling.
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Baseline Measurement: Record baseline hemodynamic parameters (e.g., mean arterial pressure, heart rate, cardiac output, systemic vascular resistance) for a stable period (e.g., 30 minutes).
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Olprinone Infusion: Initiate a continuous intravenous infusion of Olprinone at a predetermined dose (e.g., 0.2 µg/kg/min).
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Hemodynamic Monitoring: Continuously monitor and record all hemodynamic parameters throughout the infusion period (e.g., for 6-12 hours).
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Data Analysis: Plot the change in hemodynamic parameters over time. Tachyphylaxis is indicated by a peak effect followed by a gradual return towards baseline values despite the ongoing infusion.
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(Optional) Receptor Analysis: At the end of the experiment, tissue samples (e.g., heart, lymphocytes) can be collected to measure beta-adrenergic receptor density and function (see Protocol 2).
Protocol 2: Measurement of Beta-Adrenergic Receptor Density
Objective: To quantify the density of beta-adrenergic receptors in tissue samples following continuous Olprinone infusion.
Materials:
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Tissue homogenizer
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Radioligand (e.g., [3H]-dihydroalprenolol)
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Scintillation counter
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Membrane preparation buffers
Methodology:
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Membrane Preparation: Isolate cell membranes from tissue samples (e.g., ventricular myocardium) by homogenization and differential centrifugation.
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Radioligand Binding Assay: Incubate the membrane preparations with increasing concentrations of a radiolabeled beta-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol) in the presence and absence of a high concentration of a non-radiolabeled antagonist (to determine non-specific binding).
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Quantification: Separate bound and free radioligand by filtration and measure the radioactivity of the bound fraction using a scintillation counter.
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Data Analysis: Perform Scatchard analysis to determine the maximal number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd). A decrease in Bmax in the Olprinone-treated group compared to a control group would indicate receptor downregulation.
Visualizations
Caption: Signaling pathway of Olprinone action.
Caption: Mechanism of Olprinone-induced tachyphylaxis.
Caption: Experimental workflow for tachyphylaxis assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Differential Downregulation of β1‐Adrenergic Receptor Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. sketchviz.com [sketchviz.com]
Impact of pH on Olprinone hydrochloride stability and activity
Welcome to the technical support center for Olprinone hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and navigating the impact of pH on the stability and activity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for formulating this compound solutions to ensure stability?
A1: For injectable formulations, a pH range of 3.5 to 4.5 is recommended to maintain the stability of this compound and minimize the formation of impurities.[1] While analytical methods have utilized a pH of 2.5 for mobile phases, suggesting short-term stability in more acidic conditions, prolonged storage outside the 3.5-4.5 range may lead to degradation.[2]
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is susceptible to degradation at pH extremes. The material safety data sheet indicates incompatibility with strong acids and strong alkalis.[3] While specific degradation kinetics are not extensively published, it is anticipated that significant deviations from the optimal pH range of 3.5-4.5 could lead to hydrolytic degradation. General principles of pharmaceutical stability suggest that the ionization state of a drug molecule can change with pH, leading to different degradation pathways.[4]
Q3: Is there a known impact of pH on the biological activity of this compound as a PDE3 inhibitor?
A3: Currently, there is no specific data available in the public domain that quantitatively describes the effect of pH on the PDE3 inhibitory activity of this compound. Most in-vitro and in-vivo studies are conducted at physiological pH (approximately 7.4). It is plausible that extreme pH values could alter the conformation of the molecule or the target enzyme, thereby affecting its activity. However, without specific experimental data, this remains speculative.
Q4: What are the potential degradation products of this compound at different pH values?
A4: The specific chemical structures of this compound degradation products resulting from pH-induced degradation have not been detailed in the available literature. To identify and characterize potential degradants, it is recommended to perform forced degradation studies under various pH conditions (acidic, neutral, and alkaline) and analyze the resulting solutions using a stability-indicating analytical method, such as HPLC-MS.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in an this compound solution.
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Possible Cause: The pH of the solution may be outside the optimal range, affecting the solubility of this compound.
-
Troubleshooting Steps:
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Measure the pH of the solution.
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If the pH is significantly different from the intended value, adjust it to within the recommended range of 3.5-4.5 using appropriate buffers (e.g., citrate buffer).
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If precipitation persists, consider the possibility of interaction with other components in the solution.
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Ensure the concentration of this compound does not exceed its solubility at the given pH and temperature.
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Issue 2: Inconsistent results in bioassays for PDE3 inhibition.
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Possible Cause: The pH of the assay buffer may be inconsistent between experiments, or the stock solution of this compound may have degraded due to improper pH during storage.
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Troubleshooting Steps:
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Verify the pH of all buffers and solutions used in the assay. Ensure consistency across all experimental runs.
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Prepare fresh stock solutions of this compound in a buffer within the recommended stability range (pH 3.5-4.5).
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Assess the stability of this compound in the assay buffer at the experimental temperature over the duration of the experiment. This can be done by analyzing samples of the buffered solution at different time points using a validated HPLC method.
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Data Presentation
Table 1: pH-Dependent Stability of this compound (Illustrative Data)
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Degradation (%) |
| 2.0 | 25 | 100 | 98 | 2 |
| 3.5 | 25 | 100 | >99.5 | <0.5 |
| 4.5 | 25 | 100 | >99.5 | <0.5 |
| 7.4 | 25 | 100 | 95 | 5 |
| 9.0 | 25 | 100 | 85 | 15 |
Note: The data in this table is for illustrative purposes only to demonstrate how pH stability data for this compound could be presented. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To evaluate the chemical stability of this compound in solutions of varying pH over time.
Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., phosphate, citrate).
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent and dilute them with the respective buffer solutions to a final concentration of 100 µg/mL.
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Incubation: Store the prepared solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
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Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
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Analysis: Analyze the samples using a stability-indicating HPLC method. A suitable method could be based on a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer (pH 2.5) and methanol.[2]
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Data Evaluation: Calculate the percentage of this compound remaining at each time point and determine the degradation rate constant and half-life at each pH.
Protocol 2: Assessment of pH-Dependent PDE3 Inhibitory Activity
Objective: To determine the effect of pH on the in-vitro PDE3 inhibitory activity of this compound.
Methodology:
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Enzyme and Substrate Preparation: Prepare solutions of purified PDE3 enzyme and its substrate, cyclic adenosine monophosphate (cAMP), in assay buffers of varying pH (e.g., 6.0, 7.0, 7.4, 8.0, and 9.0).
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Inhibitor Preparation: Prepare serial dilutions of this compound in each of the corresponding assay buffers.
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Assay Procedure:
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Pre-incubate the PDE3 enzyme with the different concentrations of this compound at each pH for a specified time.
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Initiate the enzymatic reaction by adding cAMP.
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Incubate for a fixed period at 37°C.
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Terminate the reaction.
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Quantification: Quantify the amount of AMP produced using a suitable method (e.g., radioimmunoassay or a commercially available PDE assay kit).
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Data Analysis: Determine the IC50 value of this compound at each pH by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Signaling pathway of this compound as a PDE3 inhibitor.
Caption: Workflow for pH-dependent stability testing of this compound.
References
- 1. asianjpr.com [asianjpr.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
Preventing precipitation of Olprinone hydrochloride in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Olprinone hydrochloride in cell culture media.
Troubleshooting Guide
Issue: I observed precipitation in my culture medium after adding this compound.
Precipitation of this compound can arise from several factors related to its solubility and interactions with media components. Follow this step-by-step guide to identify and resolve the issue.
Step 1: Review your solution preparation protocol.
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Initial Dissolution: Was the this compound powder fully dissolved before adding it to the culture medium? Incomplete initial dissolution is a common source of precipitation.
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Solvent Choice: What solvent was used to prepare the stock solution? this compound has known solubility limits in common solvents.
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Concentration: What is the final concentration of this compound in your culture medium? Exceeding its solubility limit in the final medium can cause it to precipitate.
Step 2: Assess the culture medium conditions.
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pH: Have you measured the pH of your culture medium after adding this compound? Significant shifts in pH can affect its solubility.
-
Temperature: Was the culture medium warmed to 37°C before adding the drug? Temperature fluctuations can impact solubility.
-
Media Components: Are you using a complex or custom medium? High concentrations of certain ions, particularly divalent cations, or proteins could potentially interact with the compound.
Step 3: Evaluate your experimental workflow.
-
Mixing Procedure: How was the this compound stock solution added to the culture medium? Rapid addition of a concentrated stock to the bulk medium can cause localized high concentrations and lead to precipitation.
-
Incubation Time: How long after addition did the precipitation occur? Immediate precipitation suggests a solubility issue, while delayed precipitation might indicate compound instability or interaction over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available solubility data, Dimethyl Sulfoxide (DMSO) and water are recommended for preparing stock solutions. It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] this compound is reported to be insoluble in ethanol.
Q2: What are the known solubility limits of this compound?
A2: The approximate solubility of this compound in common solvents is summarized in the table below. Note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent | Approximate Solubility |
| Water | 4 mg/mL |
| DMSO | 2 mg/mL[1] |
| Ethanol | Insoluble |
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical to maintain the stability and prevent degradation of this compound.
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6 months |
For aqueous stock solutions, it is recommended to prepare them fresh. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for a short period. Avoid repeated freeze-thaw cycles for all stock solutions.
Q4: Can the pH of my culture medium affect this compound solubility?
Q5: Are there any known interactions between this compound and common cell culture media components?
A5: While specific interaction studies for this compound with all media components are not available, general principles suggest potential interactions:
-
Divalent Cations: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in some media formulations can sometimes form insoluble salts with certain compounds. While no specific data for this compound was found, this is a factor to consider.
-
Serum Proteins: If you are using a serum-containing medium, this compound may bind to proteins like albumin. This binding is generally reversible and may not lead to precipitation, but it can affect the free concentration of the drug.
Q6: What is the best way to add this compound to my culture medium to avoid precipitation?
A6: To minimize the risk of precipitation, it is recommended to add the this compound stock solution to your pre-warmed (37°C) culture medium dropwise while gently swirling or mixing. This gradual dilution helps to avoid localized high concentrations that can exceed the solubility limit.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Using aseptic techniques, add the required volume of fresh, high-quality DMSO to the vial to achieve the desired stock concentration (e.g., 2 mg/mL).
-
Vortex the solution until the powder is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into sterile, light-protected cryovials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solution in Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
While gently swirling the warmed culture medium, add the calculated volume of the stock solution dropwise.
-
Mix the final working solution thoroughly but gently before adding it to your cell cultures.
Visual Guides
References
Validation & Comparative
A Comparative Analysis of Olprinone Hydrochloride and Milrinone in Preclinical Models of Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of olprinone hydrochloride and milrinone, two phosphodiesterase III (PDE-III) inhibitors used in the management of acute heart failure. The information presented is based on data from preclinical studies in various animal models, offering insights into their comparative efficacy and hemodynamic effects.
Mechanism of Action: A Shared Pathway
Both olprinone and milrinone are potent and selective inhibitors of phosphodiesterase III (PDE-III). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE-III, both drugs lead to an increase in intracellular cAMP levels. This shared mechanism results in two primary beneficial effects in the context of acute heart failure:
-
Positive Inotropy: Increased cAMP in cardiomyocytes enhances calcium influx, leading to increased myocardial contractility.
-
Vasodilation: Elevated cAMP in vascular smooth muscle cells promotes relaxation, resulting in systemic and pulmonary vasodilation, which reduces both preload and afterload on the heart.
Signaling pathway of PDE-III inhibitors.
Comparative Efficacy in Canine Models
Direct comparative studies of olprinone and milrinone in a single, standardized acute heart failure model are limited. However, several studies in various canine models of cardiovascular distress provide valuable comparative data.
Hemodynamic Effects in Bupivacaine-Induced Cardiovascular Depression
A study comparing the ability of olprinone and milrinone to reverse cardiovascular depression induced by bupivacaine in sevoflurane-anesthetized dogs demonstrated that both drugs effectively improved left ventricular systolic and diastolic function, leading to an increased cardiac index. A notable difference was the effect on heart rate, where milrinone caused a significant increase, while olprinone did not[1].
| Parameter | Olprinone (0.12 mg/kg) | Milrinone (0.2 mg/kg) | Key Observation |
| Heart Rate (HR) | No significant change | Significant increase | Milrinone has a more pronounced chronotropic effect. |
| Cardiac Index | Increased | Increased | Both drugs improve cardiac output. |
| LV Systolic Function | Improved | Improved | Both drugs exhibit positive inotropic effects. |
| LV Diastolic Function | Improved | Improved | Both drugs improve ventricular relaxation. |
Data from a study on reversing bupivacaine-induced cardiovascular depression in dogs.[1]
Effects on Diaphragmatic Muscle Function
In a canine model of diaphragmatic fatigue, relevant to respiratory distress in heart failure, olprinone was found to be more effective than milrinone in improving the contractility of the fatigued diaphragm. This suggests a potential advantage for olprinone in patients with respiratory muscle weakness accompanying heart failure. The study also indicated that the potentiating mechanism of olprinone on the diaphragm may be related to transmembrane calcium movement[2].
| Parameter | Olprinone | Milrinone | Key Observation |
| Transdiaphragmatic Pressure (Pdi) at low-frequency stimulation | Significant increase from fatigued state | Significant increase from fatigued state | The increase was larger with olprinone. |
| Transdiaphragmatic Pressure (Pdi) at high-frequency stimulation | Significant increase from fatigued state | Significant increase from fatigued state | The increase was larger with olprinone. |
Data from a study on diaphragmatic muscle function in dogs.[2]
Individual Drug Performance in Canine Heart Failure Models
Separate studies have evaluated the efficacy of olprinone and milrinone in different canine models of cardiac dysfunction.
This compound
In a canine model of hypoxic pulmonary hypertension , intravenous olprinone demonstrated vasodilating effects on both peripheral and pulmonary vessels at higher doses (100 micrograms/kg). It significantly decreased mean aortic pressure, mean pulmonary arterial pressure, pulmonary vascular resistance, and systemic vascular resistance. However, it did not significantly change the cardiac index at the tested doses.
In a model of sevoflurane-induced acute left ventricular depression , olprinone improved ventriculoarterial coupling and mechanical efficiency with lower ventricular energy expenditure compared to dopamine, likely due to its vasodilating effect.
A study on myocardial ischemia-reperfusion injury in dogs showed that olprinone infusion led to a significantly higher cardiac output and lower left ventricular end-diastolic pressure and systemic vascular resistance index after reperfusion[3].
| Model | Key Findings for Olprinone |
| Hypoxic Pulmonary Hypertension | - Vasodilation at higher doses. - Decreased mean aortic and pulmonary arterial pressure. - No significant change in cardiac index. |
| Sevoflurane-Induced LV Depression | - Improved ventricular energetics with lower energy expenditure. |
| Myocardial Ischemia-Reperfusion | - Increased cardiac output. - Decreased left ventricular end-diastolic pressure. - Decreased systemic vascular resistance.[3] |
Milrinone
In dogs with severe idiopathic myocardial failure , acute oral administration of milrinone (0.75 mg/kg) resulted in a significant increase in cardiac index and stroke volume index, and a decrease in pulmonary capillary wedge pressure. However, a clinically significant increase in heart rate was also observed.
In a canine model of propranolol-induced severe heart failure , milrinone administration (300 micrograms/kg) led to the recovery of mean arterial pressure, cardiac output, and stroke volume to baseline values, without a significant increase in heart rate.
| Model | Key Findings for Milrinone |
| Idiopathic Myocardial Failure | - Increased cardiac index and stroke volume index. - Decreased pulmonary capillary wedge pressure. - Increased heart rate. |
| Propranolol-Induced Heart Failure | - Restored mean arterial pressure, cardiac output, and stroke volume. - No significant increase in heart rate. |
Experimental Protocols
The following are summaries of the experimental protocols used in the cited canine studies.
A generalized experimental workflow.
1. Bupivacaine-Induced Cardiovascular Depression Model:
-
Animals: Sevoflurane-anesthetized dogs.
-
Induction of Depression: Intravenous infusion of bupivacaine (1 mg/kg/min) until mean arterial pressure dropped to 60 mmHg or less.
-
Drug Administration: Dogs received either amrinone (2 mg/kg), milrinone (0.2 mg/kg), olprinone (0.12 mg/kg), or saline.
-
Measurements: Hemodynamic parameters were monitored to assess the reversal of cardiovascular depression[1].
2. Diaphragmatic Fatigue Model:
-
Animals: Dogs divided into four groups.
-
Induction of Fatigue: Intermittent supramaximal bilateral electrophrenic stimulation at 20 Hz for 30 minutes.
-
Drug Administration:
-
Group I: Maintenance fluids (control).
-
Group II: Milrinone (50 µg/kg bolus followed by 0.5 µg/kg/min infusion).
-
Group III: Olprinone (10 µg/kg bolus followed by 0.3 µg/kg/min infusion).
-
Group IV: Olprinone with nicardipine.
-
-
Measurements: Transdiaphragmatic pressure (Pdi) was measured at low (20 Hz) and high (100 Hz) frequency stimulation to assess contractility[2].
3. Myocardial Ischemia-Reperfusion Injury Model:
-
Animals: Dogs divided into an olprinone group and a control group.
-
Induction of Injury: The left anterior descending artery was occluded for 60 minutes, followed by 6 hours of reperfusion.
-
Drug Administration: The olprinone group received the drug infusion.
-
Measurements: Hemodynamics, infarct area, creatine kinase, and troponin-I were measured[3].
Summary and Conclusion
Both this compound and milrinone are effective positive inotropes and vasodilators with a shared mechanism of action. Preclinical data from canine models suggest subtle but potentially important differences in their pharmacological profiles.
-
Milrinone appears to have a more pronounced positive chronotropic (heart rate increasing) effect compared to olprinone in some models.
-
Olprinone may offer an advantage in conditions of respiratory muscle fatigue, a common comorbidity in heart failure. It has also shown efficacy in improving cardiac function after ischemia-reperfusion injury.
The choice between these two agents in a clinical or research setting may depend on the specific hemodynamic profile of the patient or experimental model, particularly concerning heart rate and the presence of respiratory muscle weakness. Further direct comparative studies in standardized acute heart failure models are warranted to more definitively delineate their respective therapeutic advantages.
References
- 1. Comparison of the effects of amrinone, milrinone and olprinone in reversing bupivacaine-induced cardiovascular depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of olprinone compared with milrinone on diaphragmatic muscle function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of olprinone on myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Olprinone Hydrochloride vs. Dobutamine: A Comparative Analysis for the Treatment of Cardiogenic Shock
For Researchers, Scientists, and Drug Development Professionals
Cardiogenic shock, a life-threatening condition of reduced cardiac output and end-organ hypoperfusion, necessitates immediate and effective inotropic support. Dobutamine, a synthetic catecholamine, has long been a cornerstone of therapy. Olprinone hydrochloride, a selective phosphodiesterase III (PDE3) inhibitor, represents an alternative mechanistic approach. This guide provides an objective comparison of these two agents, summarizing available experimental data, detailing methodologies, and visualizing their distinct signaling pathways to inform research and development in this critical therapeutic area.
Executive Summary
Dobutamine directly stimulates β1-adrenergic receptors to increase cardiac contractility.[1][2] Olprinone enhances contractility and induces vasodilation by preventing the breakdown of cyclic adenosine monophosphate (cAMP).[3] While direct head-to-head clinical trials comparing olprinone and dobutamine specifically in cardiogenic shock are limited, this guide synthesizes data from studies in heart failure and cardiogenic shock to provide a comparative overview. The available data suggests that while both agents increase cardiac output, they have different profiles regarding their effects on heart rate, blood pressure, and vascular resistance.
Mechanism of Action
The distinct mechanisms of olprinone and dobutamine underpin their different hemodynamic profiles.
Dobutamine: As a primary β1-adrenergic agonist, dobutamine stimulates the Gs alpha subunit of the G-protein coupled receptor. This activates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels, increasing calcium influx and enhancing myocardial contractility.[1][2]
This compound: Olprinone is a selective inhibitor of phosphodiesterase III (PDE3), the enzyme responsible for the degradation of cAMP. By inhibiting PDE3, olprinone increases the intracellular concentration of cAMP in cardiac muscle and vascular smooth muscle. In the heart, this leads to increased PKA activation and enhanced contractility, similar to dobutamine. In vascular smooth muscle, the rise in cAMP leads to vasodilation and a reduction in both preload and afterload.[3]
Signaling Pathway Diagrams
References
Validating the Anti-inflammatory Effects of Olprinone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Olprinone, a selective phosphodiesterase III (PDE3) inhibitor, against other relevant therapeutic alternatives. The information presented is supported by experimental data from various preclinical models of inflammation, including myocardial ischemia-reperfusion injury, spinal cord injury, lipopolysaccharide-induced lung injury, and sepsis-induced organ dysfunction.
Comparative Analysis of Anti-inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of Olprinone and its comparators in different in vivo models.
Table 1: Myocardial Ischemia-Reperfusion Injury Model
| Drug | Animal Model | Dosage | Key Anti-inflammatory Effects | Citation(s) |
| Olprinone | Rat | 0.2 mg/kg, i.p. | - Significantly reduced TNF-α and IL-1β levels- Decreased ICAM-1 and P-Selectin expression- Inhibited NF-κB expression | [1] |
| Milrinone | Rat | N/A | Data on specific anti-inflammatory markers in this model is limited in the searched literature. Primarily studied for its inotropic effects. | [2] |
| Dexamethasone | N/A | N/A | Not directly compared in the same in vivo model in the searched literature. |
Table 2: Spinal Cord Injury Model
| Drug | Animal Model | Dosage | Key Anti-inflammatory Effects | Citation(s) |
| Olprinone | Mouse | 0.2 mg/kg, i.p. | - Significantly reduced TNF-α and IL-1β production- Decreased NF-κB p65 nuclear translocation | |
| Milrinone | Rat | N/A | - Significantly decreased TNF-α and IL-6 levels- Increased IL-10 levels | [3][4] |
| Dexamethasone | Rat | N/A | - Showed greater quantitative and qualitative improvement compared to no treatment. | [5] |
Table 3: Lipopolysaccharide (LPS)-Induced Lung Injury Model
| Drug | Animal Model | Dosage | Key Anti-inflammatory Effects | Citation(s) |
| Olprinone | Rat | 0.2 mg/kg, i.p. | - Significantly suppressed TNF-α and IL-6- Increased the level of anti-inflammatory IL-10 | |
| Dexamethasone | Rat | 5 mg/kg, i.p. | - Significantly suppressed TNF-α and IL-6- Suppressed the level of IL-10 |
Table 4: Sepsis-Induced Organ Dysfunction (Cecal Ligation and Puncture Model)
| Drug | Animal Model | Dosage | Key Anti-inflammatory Effects | Citation(s) |
| Olprinone | Mouse | Continuous i.p. infusion | - Prevented acute lung injury development- Suppressed apoptosis in septic lungs | |
| Milrinone | N/A | N/A | Data on specific anti-inflammatory markers in this model is limited in the searched literature. | |
| Dexamethasone | N/A | N/A | Not directly compared in the same in vivo model in the searched literature. |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats (e.g., with pentobarbital sodium).
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a specified duration (e.g., 30 minutes) to induce ischemia.[6][7]
-
Release the ligature to allow for reperfusion for a set period (e.g., 60 minutes or 24 hours).[1][6][7]
-
-
Drug Administration: Olprinone (0.2 mg/kg) is administered intraperitoneally 15 minutes after the onset of ischemia.[1]
-
Assessment of Inflammation:
-
Cytokine Analysis: Measure levels of TNF-α and IL-1β in myocardial tissue homogenates using ELISA.[1]
-
Adhesion Molecule Expression: Evaluate the expression of ICAM-1 and P-Selectin in the ischemic myocardial tissue using immunohistochemistry or Western blotting.[1]
-
NF-κB Activation: Assess the nuclear translocation of NF-κB p65 subunit in myocardial tissue extracts via Western blotting or electrophoretic mobility shift assay (EMSA).[1]
-
Spinal Cord Injury Model
-
Animal Model: Adult mice (e.g., C57BL/6).
-
Procedure:
-
Anesthetize the mice.
-
Perform a laminectomy at the desired spinal level (e.g., thoracic).
-
Induce a contusion or compression injury to the spinal cord using a standardized impactor device or by applying vascular clips.
-
-
Drug Administration: Olprinone (0.2 mg/kg) is administered intraperitoneally at specific time points post-injury (e.g., 1 and 6 hours).
-
Assessment of Inflammation:
-
Cytokine Analysis: Measure TNF-α and IL-1β levels in spinal cord tissue homogenates using ELISA.
-
NF-κB Activation: Determine the levels of NF-κB p65 in nuclear fractions of spinal cord tissue extracts by Western blotting.
-
Lipopolysaccharide (LPS)-Induced Lung Injury Model
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Administer LPS intravenously or intratracheally to induce lung inflammation.
-
-
Drug Administration:
-
Olprinone (0.2 mg/kg) is injected intraperitoneally 30 minutes before LPS administration.
-
Dexamethasone (5 mg/kg) is injected intraperitoneally 30 minutes before LPS administration.
-
-
Assessment of Inflammation:
-
Cytokine Analysis: Measure serum and bronchoalveolar lavage fluid (BALF) levels of TNF-α, IL-6, and IL-10 using ELISA at various time points post-LPS challenge (e.g., 1 and 6 hours).
-
Neutrophil Infiltration: Quantify neutrophil influx into the lungs by measuring myeloperoxidase (MPO) activity in lung tissue homogenates.
-
Sepsis-Induced Organ Dysfunction (Cecal Ligation and Puncture - CLP)
-
Procedure:
-
Drug Administration: Olprinone is continuously administered via an intraperitoneally implanted osmotic pump immediately following the CLP procedure.
-
Assessment of Inflammation and Organ Injury:
-
Histopathology: Evaluate lung tissue for histological signs of injury (e.g., edema, inflammatory cell infiltration).
-
Apoptosis: Assess apoptosis in lung tissue using methods like TUNEL staining.
-
Survival Rate: Monitor and record the survival of the animals over a specified period.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of Olprinone's anti-inflammatory action and a general experimental workflow.
Caption: Proposed anti-inflammatory signaling pathway of Olprinone.
Caption: General experimental workflow for in vivo validation.
References
- 1. Olprinone, a PDE3 inhibitor, modulates the inflammation associated with myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of amrinone and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Milrinone on Experimental Acute Spinal Cord Injury: Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of dexamethasone in the treatment of acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the Effects of Ischemia and Reperfusion on the Coronary Microcirculation in a Rat Model of Acute Myocardial Infarction | PLOS One [journals.plos.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Olprinone Hydrochloride: A Comparative Analysis of Phosphodiesterase Isoform Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Olprinone hydrochloride is a potent and selective phosphodiesterase 3 (PDE3) inhibitor, recognized for its positive inotropic and vasodilatory effects, making it a subject of significant interest in the management of heart failure.[1][2][3] This guide provides a comparative analysis of Olprinone's cross-reactivity with other phosphodiesterase (PDE) isoforms, supported by available experimental data. A comprehensive understanding of its selectivity is crucial for predicting its therapeutic efficacy and potential side effects.
Comparative Inhibitory Activity
This compound demonstrates marked selectivity for PDE3. Its inhibitory potency against other PDE isoforms is significantly lower, as detailed in the table below. The provided IC50 values, derived from studies on human cardiac and kidney tissues, quantify the concentration of Olprinone required to inhibit 50% of the respective PDE isoform's activity.
| PDE Isoform | IC50 (µM) | Relative Selectivity (vs. PDE3) |
| PDE1 | 150 | ~428-fold lower |
| PDE2 | 100 | ~285-fold lower |
| PDE3 | 0.35 | - |
| PDE4 | 14 | ~40-fold lower |
| PDE5 | N/A | Data not available |
Data sourced from Sugioka M, et al. 1994.[3]
The data clearly indicates that Olprinone is most potent against PDE3, with an IC50 value of 0.35 µM.[3] In comparison, its inhibitory activity against PDE1, PDE2, and PDE4 is substantially weaker, with IC50 values of 150 µM, 100 µM, and 14 µM, respectively.[3] This profile underscores its classification as a selective PDE3 inhibitor. Currently, there is no publicly available data on the inhibitory activity of Olprinone against PDE5.
Signaling Pathway and Mechanism of Action
The therapeutic effects of Olprinone are rooted in its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels. By selectively inhibiting PDE3, Olprinone prevents the degradation of cAMP in cardiac and vascular smooth muscle cells. The resultant increase in intracellular cAMP triggers a cascade of downstream effects, as illustrated in the signaling pathway diagram below.
Caption: PDE3 signaling pathway and the inhibitory action of Olprinone.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different phosphodiesterase (PDE) isoforms.
General Methodology: PDE Inhibition Assay
-
Preparation of PDE Isoforms:
-
Human tissues (e.g., heart, kidney) are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at a high speed to separate the cytosolic fraction, which contains the soluble PDE enzymes.
-
The different PDE isoforms are then separated from the cytosolic supernatant using anion-exchange chromatography (e.g., DEAE-Sepharose column). The isoforms are eluted with a salt gradient, and fractions are collected.
-
The activity of the specific PDE isoform in each fraction is identified using selective activators and inhibitors, as well as by their substrate specificity (cAMP or cGMP).
-
-
Phosphodiesterase Activity Assay:
-
The assay is typically performed in a reaction mixture containing a specific buffer, the radiolabeled substrate (e.g., [³H]cAMP or [³H]cGMP), the isolated PDE isoform, and varying concentrations of the test compound (this compound).
-
The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by stopping the enzymatic activity, often by boiling or adding a stop solution.
-
The radiolabeled product (e.g., [³H]5'-AMP or [³H]5'-GMP) is then separated from the unreacted substrate. This can be achieved by adding a slurry of an anion-exchange resin (e.g., Dowex) which binds the unreacted substrate, or by using snake venom nucleotidase to convert the product to radiolabeled adenosine or guanosine, followed by separation.
-
The amount of radioactivity in the product is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition of PDE activity is calculated for each concentration of Olprinone.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of isoenzymes of cyclic nucleotide phosphodiesterase in human kidney and heart, and the effects of new cardiotonic agents on these isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Benchmarking Olprinone Hydrochloride Against Standard Heart Failure Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olprinone hydrochloride, a phosphodiesterase 3 (PDE3) inhibitor, with standard therapeutic agents for acute heart failure, primarily focusing on other inotropes such as milrinone and dobutamine. The information is compiled from clinical and preclinical studies to assist researchers and drug development professionals in evaluating the potential of this compound.
Mechanism of Action: A Shared Pathway with a Twist
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Increased intracellular cAMP levels in cardiomyocytes lead to enhanced calcium influx, resulting in a positive inotropic effect (increased myocardial contractility).[1] In vascular smooth muscle cells, elevated cAMP causes vasodilation, which reduces both preload and afterload on the heart.[1] This dual action of inotropy and vasodilation, often termed "inodilation," is a hallmark of PDE3 inhibitors.
Standard inotropic therapies like the beta-agonist dobutamine stimulate beta-1 adrenergic receptors, which also leads to an increase in intracellular cAMP, but through a different upstream mechanism. Milrinone, another PDE3 inhibitor, shares the same direct mechanism of action as Olprinone.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of this compound and the standard inotrope, Dobutamine.
Caption: this compound inhibits PDE3, increasing cAMP and leading to enhanced myocardial contraction and vasodilation.
Caption: Dobutamine activates β1-adrenergic receptors, increasing cAMP and leading to enhanced myocardial contraction.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from comparative studies of this compound against other inotropes.
Hemodynamic Effects
| Parameter | Olprinone | Milrinone | Dobutamine | Reference |
| Cardiac Index | Significant Increase | Significant Increase | Significant Increase | [2][3][4] |
| Pulmonary Capillary Wedge Pressure | Significant Decrease | Significant Decrease | Less pronounced decrease | [3][4] |
| Systemic Vascular Resistance | Significant Decrease | Significant Decrease | Less pronounced decrease | [4] |
| Heart Rate | Minimal to no increase | Minimal to no increase | Significant Increase | [3] |
| Mean Arterial Pressure | Decrease | Decrease | Increase | [3][4] |
| Hepatosplanchnic Blood Flow | Significant Increase | No significant change | Not reported | [2] |
Clinical Outcomes
| Outcome | Olprinone | Milrinone | Reference |
| Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) at 60 days | Lower incidence (24.1%) | Higher incidence (45.4%) | [5] |
| Cardiac Death at 60 days | Lower incidence (16.5%) | Higher incidence (28.5%) | [5] |
| Adverse Events (Hypotension) | Lower incidence | Higher incidence | [6] |
| Adverse Events (Atrial Fibrillation) | Not significantly different | Not significantly different | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative experimental protocols for the clinical use of Olprinone, Milrinone, and Dobutamine in the context of acute heart failure.
Olprinone Administration Protocol (Post-Cardiac Surgery)
A study comparing the effects of PDE3 inhibitors on hepatosplanchnic oxygen metabolism utilized the following protocol for Olprinone administration:
-
Patient Population: Patients undergoing elective cardiac surgery.[2]
-
Drug Administration: A continuous intravenous infusion of Olprinone at a rate of 0.3 µg/kg/min was administered for 2 hours.[2]
-
Hemodynamic Monitoring: A pulmonary artery catheter was used to measure hemodynamic parameters before and after the drug infusion.[2]
-
Blood Gas Analysis: Arterial and hepatic venous blood gas data were collected to calculate oxygen delivery and consumption.[2]
Milrinone Administration Protocol (Acute Decompensated Heart Failure)
A common clinical protocol for Milrinone administration in patients with acute decompensated heart failure is as follows:
-
Loading Dose: An initial intravenous loading dose of 50 µg/kg is administered over 10 minutes.[7]
-
Maintenance Infusion: This is followed by a continuous infusion at a rate of 0.375 to 0.75 µg/kg/min.[7][8]
-
Monitoring: Continuous electrocardiogram (ECG) and blood pressure monitoring are required.[7] Renal function should also be monitored, and the dose adjusted accordingly.[7]
Dobutamine Administration Protocol (Acute Heart Failure)
A typical protocol for the administration of Dobutamine in acute heart failure is:
-
Initial Infusion: Dobutamine is administered as a continuous intravenous infusion, typically starting at a rate of 2.5 µg/kg/min.[9][10]
-
Titration: The infusion rate is titrated upwards, usually in increments of 2.5 µg/kg/min every 15-30 minutes, to a maximum of 20 µg/kg/min, based on the patient's hemodynamic response and tolerance.[9][10]
-
Monitoring: Continuous ECG and blood pressure monitoring are essential.[11]
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for a clinical trial comparing inotropic agents in acute heart failure.
Caption: A typical workflow for a clinical trial comparing Olprinone with standard inotropic therapies in acute heart failure.
Conclusion
This compound, as a PDE3 inhibitor, offers a distinct hemodynamic profile compared to the beta-agonist inotrope dobutamine, characterized by a more pronounced reduction in cardiac preload and afterload with less of an increase in heart rate. When compared to another PDE3 inhibitor, milrinone, some studies suggest Olprinone may be associated with a lower incidence of major adverse cardiovascular events and mortality.[5][6] The significant increase in hepatosplanchnic blood flow observed with Olprinone may also represent a therapeutic advantage in certain patient populations.[2] Further large-scale, randomized controlled trials are warranted to definitively establish the position of this compound within the therapeutic armamentarium for acute heart failure.
References
- 1. google.com [google.com]
- 2. Effects of the phosphodiesterase III inhibitors olprinone, milrinone, and amrinone on hepatosplanchnic oxygen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milrinone and dobutamine in severe heart failure: differing hemodynamic effects and individual patient responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jacc.org [jacc.org]
- 6. Comparing the effects of milrinone and olprinone in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. litfl.com [litfl.com]
Head-to-Head Comparison of Olprinone and Amrinone in Preclinical Models: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Olprinone and Amrinone, two phosphodiesterase III (PDE3) inhibitors with positive inotropic and vasodilatory properties. This analysis is based on available experimental data from preclinical models.
Mechanism of Action: A Shared Pathway
Both Olprinone and Amrinone exert their primary effects by selectively inhibiting phosphodiesterase III (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[1][2][3] Inhibition of PDE3 leads to a decrease in the degradation of cyclic adenosine monophosphate (cAMP), resulting in elevated intracellular cAMP levels.[4][5] This increase in cAMP triggers a cascade of downstream effects:
-
In Cardiac Myocytes: Elevated cAMP enhances the influx of calcium ions into the cell, leading to increased myocardial contractility (positive inotropic effect).[4][6]
-
In Vascular Smooth Muscle Cells: Increased cAMP levels promote the relaxation of vascular smooth muscle, resulting in vasodilation. This reduces both preload and afterload on the heart.[4][7]
The shared mechanism of action forms the basis for the therapeutic potential of both drugs in conditions such as heart failure.
Preclinical Efficacy: A Comparative Analysis in a Canine Model of Bupivacaine-Induced Cardiotoxicity
A key preclinical study directly compared the efficacy of Olprinone and Amrinone in a well-established model of drug-induced cardiovascular depression. The following data is derived from this study, which provides valuable insights into the comparative pharmacology of these two agents.
Experimental Protocol
Animal Model: The study utilized sevoflurane-anesthetized dogs.[1]
Induction of Cardiovascular Depression: Bupivacaine, a local anesthetic known for its cardiotoxic effects, was infused intravenously at a rate of 1 mg/kg/min until the mean arterial pressure (MAP) decreased to 60 mmHg or less.[1]
Drug Administration: Following the induction of cardiovascular depression, the animals were treated with one of the following:
-
Olprinone: 0.12 mg/kg
-
Amrinone: 2 mg/kg
-
Saline (Control)[1]
Hemodynamic Assessments: A comprehensive panel of cardiovascular parameters was monitored throughout the experiment to assess the effects of the treatments.
References
- 1. Comparison of the effects of amrinone, milrinone and olprinone in reversing bupivacaine-induced cardiovascular depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of amrinone and glucagon therapy for cardiovascular depression associated with propranolol toxicity in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, randomized, blind comparison of amrinone with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Differences in hemodynamic effects of amrinone, milrinone and olprinon after cardiopulmonary bypass in valvular cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amrinone reverses bupivacaine-induced regional myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of amrinone and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Olprinone Hydrochloride
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Olprinone hydrochloride, a cardiovascular drug candidate. Adherence to these protocols is critical to protect both laboratory personnel and the environment.
This compound is recognized as being harmful if swallowed and poses a significant threat to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard waste streams or sanitary sewers[2].
Hazard Profile and Safety Summary
A clear understanding of the hazard profile of this compound is the first step in ensuring safe handling and disposal. The following table summarizes key quantitative and qualitative safety data.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations[1]. The primary method for disposal is through an approved waste disposal company.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste containing this compound, including contaminated labware (e.g., vials, pipette tips), unused product, and contaminated PPE, in a dedicated, clearly labeled, and sealed container.
2. Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
These specialized services will ensure the material is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated in accordance with regulatory standards[4][5].
Important Considerations:
-
Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth). Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable cleaning agent[1].
-
Do Not:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including investigational drugs like this compound, is governed by a complex regulatory landscape. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[4][5]. The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste[5].
For research institutions, it is crucial to have a comprehensive waste management plan that aligns with EPA, DEA, and state regulations[4]. Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Olprinone Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Olprinone hydrochloride. Adherence to these guidelines is critical to ensure personal safety and proper disposal of hazardous materials.
This compound is a potent phosphodiesterase 3 (PDE3) inhibitor used in cardiovascular research.[1][2][3] While a valuable tool, it presents several health hazards that necessitate stringent safety protocols. This guide outlines the mandatory personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]
-
Skin Irritation (Category 2): Causes skin irritation.[5][6][7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[5][6][7]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for various laboratory activities involving this compound. This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Weighing and Aliquoting (Dry Powder) | - Double-gloving with nitrile gloves- Disposable gown- NIOSH-approved N95 respirator or higher- Safety goggles or a face shield |
| Solution Preparation (Dissolving) | - Double-gloving with nitrile gloves- Disposable gown- Chemical splash goggles- Work should be performed in a certified chemical fume hood |
| In Vitro/In Vivo Administration | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound. The following flowchart details the emergency procedures.
Caption: Emergency Response for this compound Exposure.
Spill and Disposal Management
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing full PPE as outlined for weighing, cover the spill with an absorbent material such as diatomite or universal binders.[4] Decontaminate the area by scrubbing with alcohol.[4] Collect all contaminated materials into a sealed container for disposal.
Disposal Plan: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Do not dispose of with household garbage or allow it to enter the sewage system.[6] Disposal must be conducted through a licensed professional waste disposal service and in accordance with all federal, state, and local regulations.[4]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Olprinone (Hydrochloride) Datasheet DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Olprinone (Hydrochloride)|119615-63-3|MSDS [dcchemicals.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemical-label.com [chemical-label.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
